Ansamitocin P-3
Description
Structure
2D Structure
Properties
IUPAC Name |
(11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43ClN2O9/c1-17(2)29(37)43-25-15-26(36)35(6)21-13-20(14-22(40-7)27(21)33)12-18(3)10-9-11-24(41-8)32(39)16-23(42-30(38)34-32)19(4)28-31(25,5)44-28/h9-11,13-14,17,19,23-25,28,39H,12,15-16H2,1-8H3,(H,34,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQNCARIZFLNLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)C)C)C)OC)(NC(=O)O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43ClN2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66584-72-3 | |
| Record name | Maytansine, 2â??-de(acetylmethylamino)-2â??-methyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Ansamitocin P-3: A Technical Guide to its Discovery, Microbial Source, and Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ansamitocin P-3, a potent antitumor agent, stands as a significant secondary metabolite produced by the actinomycete Actinosynnema pretiosum. Its compelling bioactivity, particularly as a microtubule inhibitor, has positioned it as a crucial component in the development of antibody-drug conjugates (ADCs). This technical guide provides an in-depth exploration of the discovery of this compound, its microbial origin, and the scientific methodologies employed in its production and analysis. The document summarizes key quantitative data, details experimental protocols for fermentation, isolation, and quantification, and presents visual representations of the biosynthetic and experimental workflows to facilitate a comprehensive understanding for research and development professionals in the field of oncology and natural product chemistry.
Discovery and Microbial Source
This compound was first identified as a potent antitumor maytansinoid produced by a Gram-positive bacterium.[1] The primary microbial source of this compound is the actinomycete Actinosynnema pretiosum.[1][2] This bacterium, belonging to the family Pseudonocardiaceae, has been the focus of extensive research for its ability to synthesize a range of ansamitocins.[2]
Quantitative Data on this compound Production
The production of this compound is highly dependent on the strain of Actinosynnema pretiosum and the fermentation conditions. Various strategies, including traditional mutation, metabolic engineering, and fermentation process optimization, have been employed to enhance its yield. The following tables summarize the quantitative data from several key studies.
| Strain of Actinosynnema pretiosum | Fermentation Conditions | This compound Titer (mg/L) | Reference |
| Wild Type | Shake flask, standard medium | < 100 | [3] |
| Mutant Strain M (NTG mutation) | 48 deep-well plates | ~3 times the wild type | [3] |
| Engineered Strain M-asmUdpg:asm13-17 | 250-mL shake flasks | 582.7 | [3] |
| Wild Type with Mg2+ addition | Submerged culture | 85 | [4] |
| Wild Type with soybean oil as oxygen vector | Shake flask | 101.66 | [2] |
| Engineered strain with efflux gene overexpression | Shake flask | 302.4 - 330.6 | [5] |
| Mutant MD02 (CRISPR-Cas9) | Shake flask | 365 | [6] |
Experimental Protocols
Fermentation of Actinosynnema pretiosum for this compound Production
This protocol outlines a general procedure for the submerged fermentation of Actinosynnema pretiosum to produce this compound. Optimization of media components and fermentation parameters is often necessary to achieve high yields.
3.1.1. Media Preparation
-
Seed Medium:
-
Yeast Extract: 10 g/L
-
Beef Extract: 10 g/L
-
Glycerol: 10 g/L
-
Glucose: 5 g/L
-
NaCl: 3 g/L
-
Adjust pH to 7.45 with NaOH/HCl. Sterilize by autoclaving.
-
-
Production Medium:
-
Glucose: 5 g/L
-
Yeast Extract: 10 g/L
-
Glycerol: 40 g/L
-
Corn Filtrate: 20 g/L
-
CaCO₃: 5 g/L
-
K₂HPO₄: 0.5 g/L
-
FeSO₄·7H₂O: 0.002 g/L
-
Adjust pH to 7.4. Sterilize by autoclaving.
-
3.1.2. Inoculum and Fermentation
-
Inoculate a loopful of Actinosynnema pretiosum from a fresh agar plate into a flask containing the seed medium.
-
Incubate the seed culture at 28°C with shaking at 220 rpm for 48 hours.[7]
-
Transfer the seed culture to the production medium at a 10% (v/v) inoculation rate.
-
Incubate the production culture at 28°C with shaking at 220 rpm for 7 to 10 days.[2]
-
Monitor the production of this compound periodically by taking samples for HPLC analysis.
Extraction and Purification of this compound
The following protocol describes a common method for extracting and purifying this compound from the fermentation broth.
3.2.1. Extraction
-
At the end of the fermentation, harvest the culture broth.
-
Extract the whole broth with an equal volume of a water-immiscible organic solvent such as ethyl acetate or chloroform.[8]
-
Separate the organic phase from the aqueous phase.
-
Repeat the extraction of the aqueous phase to maximize recovery.
-
Combine the organic extracts and concentrate under reduced pressure to obtain a crude extract.
3.2.2. Purification
-
Dissolve the crude extract in a minimal amount of a suitable solvent.
-
Purify the crude extract using chromatographic techniques. A common method is high-performance counter-current chromatography (HPCCC).[1]
-
Mobile Phase: A two-phase solvent system, for example, hexane-ethyl acetate-methanol-water (0.6:1:0.6:1, v/v/v/v).[1]
-
-
Alternatively, silica gel column chromatography can be used.
-
Collect fractions and analyze for the presence of this compound using HPLC.
-
Pool the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a standard method for the quantitative analysis of this compound.
3.3.1. Instrumentation and Conditions
-
HPLC System: Agilent 1260 system or equivalent.[2]
-
Column: Shim-pack GIST C₁₈ column (250 × 4.6 mm, 5 µm).[2]
-
Mobile Phase: 70% methanol in water.[2]
-
Flow Rate: 0.8 mL/min.[2]
-
Detection: UV at 254 nm.[2]
-
Column Temperature: 25°C.[2]
3.3.2. Sample Preparation and Analysis
-
Prepare a standard stock solution of this compound in methanol.
-
Create a series of calibration standards by diluting the stock solution.
-
For fermentation broth samples, mix 1 mL of the broth with 2 mL of methanol and sonicate for 30 minutes.[9]
-
Centrifuge the sample and filter the supernatant through a 0.22 µm filter.
-
Inject the prepared sample and standards onto the HPLC system.
-
Quantify the amount of this compound in the sample by comparing the peak area to the calibration curve.
Visualizations of Key Processes
Biosynthetic Pathway of this compound
The biosynthesis of this compound is a complex process involving a Type I polyketide synthase (PKS) and numerous tailoring enzymes. The pathway starts with the formation of the starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), followed by the assembly of the polyketide chain and subsequent post-PKS modifications.
Caption: Biosynthetic pathway of this compound in Actinosynnema pretiosum.
Experimental Workflow for this compound Isolation and Purification
The following diagram illustrates the general workflow for obtaining purified this compound from a fermentation culture.
Caption: Experimental workflow for the isolation and purification of this compound.
References
- 1. Preparative isolation and purification of anti-tumor agent this compound from fermentation broth of Actinosynnema pretiosum using high-performance counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improvement of Biosynthetic this compound Production Based on Oxygen-Vector Screening and Metabonomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination of traditional mutation and metabolic engineering to enhance this compound production in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced production of this compound by addition of Mg2+ in fermentation of Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efflux identification and engineering for this compound production in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two strategies to improve the supply of PKS extender units for this compound biosynthesis by CRISPR–Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. BRPI0519624B1 - process for preparing purified ansamitocins - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
Actinosynnema pretiosum as a Producer of Ansamitocin P-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ansamitocin P-3 (AP-3), a potent antitumor agent, is a maytansinoid antibiotic naturally produced by the actinomycete Actinosynnema pretiosum. Its significant cytotoxic activity has made it a crucial component in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[1][2] However, the commercial application of AP-3 is often constrained by low production titers in its native producer.[3][4] This technical guide provides an in-depth overview of Actinosynnema pretiosum as a production host for this compound. It covers the biosynthesis of AP-3, fermentation strategies, genetic engineering approaches to enhance yield, and detailed experimental protocols for cultivation, extraction, and quantification. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, metabolic engineering, and pharmaceutical development.
Introduction to Actinosynnema pretiosum and this compound
Actinosynnema pretiosum, a Gram-positive filamentous bacterium, was first identified as the producer of ansamitocins in the late 1970s.[4] These compounds belong to the ansamycin family of antibiotics and are characterized by a unique 19-membered macrocyclic lactam structure.[5] Among the various ansamitocin congeners, this compound exhibits the most potent antitumor activity by inhibiting microtubule assembly, leading to mitotic arrest and apoptosis in cancer cells.[6] This mechanism of action has positioned AP-3 and its derivatives as highly effective "warheads" in ADCs, such as trastuzumab emtansine (Kadcyla®), which is used for the treatment of metastatic breast cancer.[1][2]
The biosynthesis of this compound is a complex process orchestrated by a large polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) gene cluster.[7] The pathway initiates from the precursor 3-amino-5-hydroxybenzoic acid (AHBA).[1][8] Due to the clinical significance of AP-3, substantial research efforts have been directed towards understanding and engineering its biosynthetic pathway to improve production titers and facilitate a stable supply for pharmaceutical applications.
This compound Production Data
The production of this compound in Actinosynnema pretiosum can be significantly influenced by various factors including the strain, fermentation medium composition, and genetic modifications. The following tables summarize quantitative data from various studies to provide a comparative overview of AP-3 production under different conditions.
Table 1: this compound Production in Wild-Type and Mutant Strains of A. pretiosum
| Strain | Key Characteristics | AP-3 Titer (mg/L) | Reference |
| A. pretiosum Wild-Type | Parental strain | ~264.6 | [9] |
| A. pretiosum M | NTG mutant | ~3-fold increase vs WT | [10] |
| A. pretiosum ΔcrsR | Deletion of response regulator crsR | Drastically decreased | [1] |
| A. pretiosum Δasm25 | Inactivation of a putative inhibitory gene | >2-fold increase vs WT | [11] |
| A. pretiosum WXR-24 | Not specified | Growth observed in up to 400 mg/L AP-3 | [12] |
Table 2: Effect of Genetic Engineering on this compound Production
| Engineered Strain | Genetic Modification | AP-3 Titer (mg/L) | Fold Increase | Reference |
| Oasm13-17 | Overexpression of glycolate unit supply genes | Not specified | 1.94 | [3] |
| Oasm13-17:asmUdpg | Overexpression of asm13-17 and asmUdpg | 680.5 (shake flask) | - | [3] |
| Oasm13-17:asmUdpg | Fed-batch fermentation with fructose and isobutanol | 757.7 (bioreactor) | - | [3] |
| M-asmUdpg:asm13-17 | Overexpression of asmUdpg and asm13-17 in mutant M | 582.7 | 1.6 (vs M strain) | [10] |
| Overexpression of APASM_2704 | Efflux pump overexpression | 302.4 | ~1.14 | [9][13] |
| Overexpression of APASM_3193 | Efflux pump overexpression | 330.6 | ~1.25 | [9][13] |
| Overexpression of APASM_2805 | Efflux pump overexpression | 320.6 | ~1.21 | [9][13] |
| Overexpression of adpA_1075 | Global regulator overexpression | Not specified | 1.85 | [6] |
| BDP-jk | Knock-in of bidirectional promoter | Not specified | 1.5 | [14] |
Table 3: Influence of Medium Optimization on this compound Production
| Medium Additive/Condition | Concentration | AP-3 Titer (mg/L) | Fold Increase | Reference |
| Control (Agro-industrial residues) | - | ~28.3 | - | [15] |
| Mg²⁺ | Optimal | 85 | 3.0 | [15] |
| Soybean oil (as oxygen vector) | 0.52% | 106.04 | 1.49 | [16] |
| Optimized low-cost medium | - | 111.9 | - | [17] |
| Optimized low-cost medium + supplements | - | 141 | - | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the production and analysis of this compound from Actinosynnema pretiosum.
Cultivation of Actinosynnema pretiosum
3.1.1 Media Composition
-
YMG Agar (for plate culture):
-
Yeast extract: 4 g/L
-
Malt extract: 10 g/L
-
Glucose: 4 g/L
-
Agar: 15 g/L[12]
-
-
Seed Medium:
-
Spore suspensions are inoculated into a suitable seed medium and incubated at 28°C with shaking at 220 rpm for 48 hours.[1]
-
-
Fermentation Medium (example):
-
Yeast extract: 16 g/L
-
Malt extract: 10 g/L
-
Sucrose: 103 g/L
-
Isopropanol: 12 mL/L
-
Isobutanol: 5 mL/L
-
MgCl₂: 2 mM
-
L-valine: 40 mM
-
pH: 7.5[12]
-
3.1.2 Fermentation Protocol
-
Prepare spore suspensions of A. pretiosum from YMG agar plates.
-
Inoculate the seed medium with the spore suspension.
-
Incubate the seed culture at 28-30°C with shaking at 220 rpm for 24-48 hours.[1][12]
-
Transfer the seed culture (typically 3.3% to 10% v/v) to the fermentation medium.[12]
-
Incubate the fermentation culture at 25-28°C with shaking at 220 rpm for 10-14 days.[1][12]
-
Monitor cell growth (e.g., by measuring optical density at 600 nm or dry cell weight) and AP-3 production at regular intervals.[1][12]
Extraction and Purification of this compound
-
Harvest the fermentation broth and separate the supernatant from the mycelia by centrifugation.
-
Extract the supernatant with an equal volume of ethyl acetate.[1]
-
Collect the organic layer and evaporate the solvent under reduced pressure to obtain a crude extract.[18]
-
For purification, the crude extract can be subjected to various chromatographic techniques.[19] A common method is high-performance counter-current chromatography (HPCCC).[20]
-
HPCCC Solvent System (example): Hexane-ethyl acetate-methanol-water (0.6:1:0.6:1, v/v/v/v).[20]
-
-
Alternative purification methods include column chromatography using stationary phases like silica gel or neutral alumina.[19]
-
Combine the fractions containing AP-3 and evaporate the solvent to obtain the purified compound.
Quantification of this compound
-
Dissolve the extracted samples in a suitable solvent, such as methanol.[17]
-
Analyze the samples using High-Performance Liquid Chromatography (HPLC).[1]
-
For more sensitive and specific quantification, especially in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed.[21]
-
Quantify the AP-3 concentration by comparing the peak area to a standard curve prepared with a known concentration of purified this compound.
Genetic Manipulation of Actinosynnema pretiosum
-
Gene Deletion/Inactivation (e.g., using CRISPR-Cas9):
-
Design and synthesize guide RNAs (gRNAs) targeting the gene of interest (e.g., asm25).[11]
-
Construct a CRISPR-Cas9 delivery vector suitable for A. pretiosum.[14]
-
Introduce the vector into A. pretiosum protoplasts via conjugation or transformation.
-
Select for transformants and verify the gene deletion by PCR and sequencing.
-
-
Gene Overexpression:
-
Clone the gene of interest (e.g., an efflux pump gene or a regulatory gene) into an appropriate expression vector under the control of a strong constitutive or inducible promoter.
-
Introduce the expression vector into A. pretiosum.
-
Confirm the successful integration and overexpression of the target gene, for example, by RT-qPCR.
-
Biosynthetic and Regulatory Pathways
The production of this compound is a tightly regulated process involving a complex biosynthetic pathway and a network of regulatory elements.
This compound Biosynthetic Pathway
The biosynthesis of this compound begins with the formation of the starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), from precursors derived from primary metabolism.[1] The polyketide backbone is then assembled by a type I polyketide synthase (PKS) through the sequential condensation of malonyl-CoA, methylmalonyl-CoA, and methoxymalonyl-ACP extender units.[14] A series of post-PKS modifications, including methylation, halogenation, carbamoylation, epoxidation, and ester side-chain attachment, lead to the final AP-3 molecule.[7]
Caption: Simplified overview of the this compound biosynthetic pathway in A. pretiosum.
Regulatory Network of this compound Production
Several regulatory proteins have been identified that influence the production of this compound. These include two-component systems (TCSs) and global regulators that can either positively or negatively impact the transcription of the AP-3 biosynthetic gene cluster.
Caption: Key regulatory elements influencing this compound biosynthesis in A. pretiosum.
Experimental Workflow for Enhancing AP-3 Production
A typical workflow for a research project aimed at improving this compound production in A. pretiosum involves a combination of strain improvement, fermentation optimization, and analytical chemistry.
Caption: A typical experimental workflow for enhancing this compound production.
Conclusion
Actinosynnema pretiosum remains the most significant microbial source for the production of the potent antitumor agent this compound. While wild-type strains generally exhibit low productivity, a combination of classical strain mutation, rational metabolic engineering, and fermentation process optimization has demonstrated substantial improvements in AP-3 titers. The elucidation of the AP-3 biosynthetic pathway and its regulatory networks has opened up new avenues for targeted genetic modifications to enhance production. Future efforts in systems biology, including genome-scale metabolic modeling and transcriptomics, will likely provide deeper insights into the metabolic bottlenecks and regulatory hurdles, paving the way for the development of economically viable and scalable production platforms for this critical pharmaceutical compound. This guide provides a foundational resource for researchers to build upon in the ongoing endeavor to harness the full potential of Actinosynnema pretiosum as a microbial cell factory for this compound.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Frontiers | The response regulator CrsR positively regulates this compound biosynthesis in Actinosynnema pretiosum [frontiersin.org]
- 3. Rational approach to improve this compound production by integrating pathway engineering and substrate feeding in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Metabolomic change and pathway profiling reveal enhanced this compound production in Actinosynnema pretiosum with low organic nitrogen availability in culture medium | Semantic Scholar [semanticscholar.org]
- 6. Global Regulator AdpA_1075 Regulates Morphological Differentiation and Ansamitocin Production in Actinosynnema pretiosum subsp. auranticum [mdpi.com]
- 7. The biosynthetic gene cluster of the maytansinoid antitumor agent ansamitocin from Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efflux identification and engineering for this compound production in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combination of traditional mutation and metabolic engineering to enhance this compound production in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Increased yield of AP-3 by inactivation of asm25 in Actinosynnema pretiosum ssp. auranticum ATCC 31565 | PLOS One [journals.plos.org]
- 12. The Antitumor Agent this compound Binds to Cell Division Protein FtsZ in Actinosynnema pretiosum [mdpi.com]
- 13. Efflux identification and engineering for this compound production in <i>Actinosynnema pretiosum</i> - ProQuest [proquest.com]
- 14. Two strategies to improve the supply of PKS extender units for this compound biosynthesis by CRISPR–Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhanced production of this compound by addition of Mg2+ in fermentation of Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Improvement of Biosynthetic this compound Production Based on Oxygen-Vector Screening and Metabonomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Genome-Guided Discovery of Pretilactam from Actinosynnema pretiosum ATCC 31565 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nbinno.com [nbinno.com]
- 20. Preparative isolation and purification of anti-tumor agent this compound from fermentation broth of Actinosynnema pretiosum using high-performance counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. An API LC/MS/MS quantitation method for this compound (AP3) and its preclinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Ansamitocin P-3: A Technical Guide for Researchers
An in-depth exploration of the genetic and biochemical pathways leading to the production of the potent antitumor agent, Ansamitocin P-3, in actinomycetes.
Introduction
This compound (AP-3) is a potent antitumor agent belonging to the maytansinoid family of natural products.[1] Originally isolated from Actinosynnema pretiosum, this 19-membered macrocyclic lactam has garnered significant interest in the pharmaceutical industry, particularly as the cytotoxic "warhead" in antibody-drug conjugates (ADCs) for targeted cancer therapy.[2][3] The complex structure of this compound necessitates a sophisticated biosynthetic machinery, involving a type I polyketide synthase (PKS), a unique starter unit, and a series of intricate post-PKS modifications. Understanding this biosynthetic pathway is crucial for endeavors in metabolic engineering to enhance production titers and for generating novel, structurally diverse analogs with potentially improved therapeutic properties. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the genetic basis, enzymatic steps, and experimental methodologies used to elucidate this fascinating molecular assembly line.
I. The Ansamitocin Biosynthetic Gene Cluster (asm)
The genetic blueprint for this compound production in Actinosynnema pretiosum is encoded within the asm gene cluster. Unusually for actinomycetes, the genes required for the biosynthesis of this secondary metabolite are dispersed into at least two separate regions of the chromosome.[4][5] The cluster contains genes responsible for the synthesis of the starter unit, the polyketide backbone, post-PKS tailoring enzymes, and regulatory proteins.[4][6]
II. The Three Stages of this compound Biosynthesis
The biosynthesis of this compound can be conceptually divided into three key stages:
-
Formation of the Starter Unit: Biosynthesis is initiated with the formation of 3-amino-5-hydroxybenzoic acid (AHBA), which serves as the unique starter unit for the polyketide chain.[7][8]
-
Polyketide Chain Assembly: A type I modular polyketide synthase (PKS) iteratively condenses extender units to the AHBA starter, creating the proansamitocin macrocycle.[4][9]
-
Post-PKS Modifications: The proansamitocin scaffold undergoes a series of enzymatic modifications, including halogenation, carbamoylation, methylation, epoxidation, and acylation, to yield the final product, this compound.[1][10]
Formation of the 3-amino-5-hydroxybenzoic acid (AHBA) Starter Unit
The pathway to AHBA is a branch of the shikimate pathway, known as the aminoshikimate pathway.[7][8] This process begins with UDP-glucose and involves a series of enzymatic reactions to produce AHBA.[2] Key genes identified in the asm cluster for AHBA biosynthesis include asm22, asm23, asm24, asm43, asm45, and asm47.[4] Notably, there are two homologues of the AHBA synthase gene (asm24 and another rifK homolog), suggesting potential for differential regulation or function.[4][5]
The generalized steps in the aminoshikimate pathway leading to AHBA are:
-
Conversion of a sugar precursor to 3,4-dideoxy-4-amino-D-arabino-heptulosonic acid 7-phosphate (aminoDAHP).
-
Cyclization to 5-deoxy-5-aminodehydroquinic acid (aminoDHQ).
-
Dehydration to 5-deoxy-5-aminodehydroshikimic acid (aminoDHS).
-
Aromatization to 3-amino-5-hydroxybenzoic acid (AHBA).[7]
Polyketide Chain Assembly
The core of the ansamitocin molecule is assembled by a large, multi-domain type I PKS encoded by four genes: asmA, asmB, asmC, and asmD.[4] This enzymatic complex consists of a loading module and seven extension modules. The loading module specifically recognizes and incorporates the AHBA starter unit. The subsequent seven modules catalyze the iterative condensation of extender units, which include three malonyl-CoA, three methylmalonyl-CoA, and one methoxymalonyl-acyl carrier protein (ACP) unit.[9] The gene products of asm13-17 are responsible for the biosynthesis of the unusual methoxymalonyl-ACP extender unit.[4] After seven rounds of elongation, the fully assembled polyketide chain is released from the PKS and cyclized by the action of Asm9, a putative amide synthetase, to form the 19-membered macrocyclic lactam, proansamitocin.[4]
Post-PKS Modifications
The initial product of the PKS, proansamitocin, is biologically inactive and must undergo a series of tailoring reactions to become the potent cytotoxin, this compound. These modifications are catalyzed by a suite of enzymes encoded within the asm gene cluster. While the precise order of all steps is still under investigation, a likely sequence of events has been proposed based on the analysis of pathway intermediates from mutant strains.[10]
The key post-PKS modification steps include:
-
Chlorination: A halogenase, Asm12, introduces a chlorine atom onto the aromatic ring of the AHBA moiety.[10]
-
Carbamoylation: Asm21, a carbamoyltransferase, attaches a carbamoyl group.[10]
-
O-Methylation at C-20: The methyltransferase Asm7 adds a methyl group to the hydroxyl at C-20.[10]
-
N-Methylation: The N-methyltransferase Asm10 methylates the amide nitrogen of the macrocycle. This has been identified as a potential rate-limiting step in the overall pathway.[1][10]
-
Epoxidation: An epoxidase, Asm11, forms an epoxide ring.[10]
-
Acylation at C-3: An acyltransferase, Asm19, attaches the isobutyryl side chain to the C-3 hydroxyl group, a crucial step for the bioactivity of this compound.[1][10]
III. Quantitative Data on this compound Production
Metabolic engineering efforts have provided valuable quantitative data on the impact of genetic modifications on this compound production. The following tables summarize some of these findings.
| Strain/Condition | Modification | AP-3 Titer (mg/L) | Fold Increase | Reference |
| A. pretiosum Wild Type | - | ~42 | - | [1] |
| Mutant NXJ-22 | Inactivation of ansa30 (glycosyltransferase) | ~70 | 1.66 | [1] |
| NXJ-22 + asm10 overexpression | Overexpression of N-methyltransferase | ~81 | 1.93 | [1] |
| NXJ-22 + L-valine supplementation | Feeding of acyl side-chain precursor | ~95 | 2.26 | [1] |
| NXJ-22 + asm10 overexpression + L-methionine and L-valine supplementation | Combined engineering and precursor feeding | ~246 | 5.86 | [1] |
| Mutant M | N-methyl-N'-nitro-N-nitrosoguanidine mutation | ~3x WT | 3 | [11] |
| M-asmUdpg:asm13-17 | Overexpression of asmUdpg and asm13-17 in Mutant M | 582.7 | - | [11] |
| Strain L40 | ARTP mutation | 242.9 | - | [12] |
| BDP-jk mutant | Knock-in of bidirectional promoter upstream of asm13 | - | 1.5 vs L40 | [9] |
Table 1: Effects of Genetic and Fermentation Modifications on this compound Titer.
| Gene(s) | Function | Effect on AP-3 Production upon Deletion/Downregulation | Reference |
| crsR | Response regulator | Drastic decrease | [2] |
| asmA/asmB (PKS) | Polyketide synthesis | Abolished | [4] |
| asm8 | LAL-type activator | Abolished (restored by AHBA feeding) | [13] |
| asm10 (N-methyltransferase) | N-methylation of proansamitocin intermediate | Accumulation of N-demethyl-AP-3 | [1] |
Table 2: Impact of Key Gene Deletions on this compound Biosynthesis.
IV. Experimental Protocols
Elucidating the this compound biosynthetic pathway has relied on a combination of genetic, biochemical, and analytical techniques. Below are generalized protocols for key experiments.
Gene Inactivation in Actinosynnema pretiosum
This protocol describes a typical workflow for creating a gene knockout mutant to study the function of a specific asm gene.
a. Construction of the Gene Disruption Plasmid:
-
Amplify the upstream and downstream flanking regions (typically ~1.5-2 kb each) of the target gene from A. pretiosum genomic DNA using high-fidelity PCR.
-
Clone the upstream and downstream fragments into a suitable E. coli - Streptomyces shuttle vector (e.g., pKC1139) on either side of an antibiotic resistance cassette (e.g., apramycin resistance, aac(3)IV).
-
Verify the final construct by restriction digestion and DNA sequencing.
b. Conjugal Transfer to A. pretiosum:
-
Introduce the disruption plasmid into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002).
-
Grow the E. coli donor strain and the A. pretiosum recipient strain to mid-log phase.
-
Mix the donor and recipient cells and plate them on a suitable medium (e.g., ISP4) for conjugation.
-
After incubation, overlay the plates with antibiotics to select for exconjugants (e.g., nalidixic acid to kill E. coli and the antibiotic corresponding to the resistance cassette in the plasmid).
c. Screening for Double-Crossover Mutants:
-
Isolate individual exconjugant colonies and culture them under non-selective conditions to allow for the second crossover event.
-
Screen for colonies that have become sensitive to the antibiotic resistance marker on the vector backbone, indicating the loss of the integrated plasmid.
-
Confirm the gene deletion in the desired mutants by PCR analysis using primers flanking the target gene and by Southern blot analysis.
Fermentation and this compound Extraction
a. Seed Culture Preparation:
-
Inoculate a suitable seed medium (e.g., YMG medium: 0.4% yeast extract, 1% malt extract, 0.4% glucose, pH 7.3) with spores or mycelia of A. pretiosum.[4]
-
Incubate at 28°C with shaking (e.g., 220 rpm) for 48 hours.[2]
b. Production Fermentation:
-
Inoculate the production medium with the seed culture.
-
Incubate at 28°C with shaking for an extended period (e.g., 144 hours).[2]
c. Extraction:
-
Separate the mycelia from the culture broth by centrifugation or filtration.
-
Extract the supernatant with an equal volume of an organic solvent such as ethyl acetate.[2]
-
Evaporate the organic solvent under reduced pressure to obtain the crude extract.
HPLC Analysis of this compound
a. Sample Preparation:
-
Dissolve the crude extract in a suitable solvent (e.g., methanol).
-
Filter the sample through a 0.22 µm syringe filter before injection.
b. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm).[2]
-
Mobile Phase: A gradient of acetonitrile and water.[2]
-
Detection: UV detector at 254 nm.[2]
-
Quantification: Compare the peak area of the sample to a standard curve generated with purified this compound.
V. Visualizations of Biosynthetic and Experimental Pathways
This compound Biosynthesis Pathway
Workflow for Gene Knockout in A. pretiosum
Conclusion
The biosynthesis of this compound is a complex and highly regulated process that showcases the remarkable metabolic capabilities of actinomycetes. Through the concerted action of enzymes for starter unit synthesis, polyketide assembly, and a series of precise post-PKS modifications, Actinosynnema pretiosum constructs this potent antitumor agent. The elucidation of this pathway, driven by genetic and biochemical experimentation, has not only deepened our fundamental understanding of natural product biosynthesis but also paved the way for rational metabolic engineering strategies. By targeting rate-limiting steps and optimizing precursor supply, researchers have successfully increased production titers, a critical step towards making this valuable therapeutic more accessible. The continued exploration of the asm gene cluster and its enzymatic machinery holds the promise of generating novel ansamitocin analogs with enhanced properties, further expanding the arsenal of targeted anticancer therapies.
References
- 1. Identification and Engineering of Post-PKS Modification Bottlenecks for this compound Titer Improvement in Actinosynnema pretiosum subsp. pretiosum ATCC 31280 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Improvement of Biosynthetic this compound Production Based on Oxygen-Vector Screening and Metabonomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The biosynthetic gene cluster of the maytansinoid antitumor agent ansamitocin from Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. The biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA), the precursor of mC7N units in ansamycin and mitomycin antibiotics: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The aminoshikimic acid pathway in bacteria as source of precursors for the synthesis of antibacterial and antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two strategies to improve the supply of PKS extender units for this compound biosynthesis by CRISPR–Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Combination of traditional mutation and metabolic engineering to enhance this compound production in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Ansamitocin P-3: A Technical Guide to its Function as a Microtubule Inhibitor in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ansamitocin P-3, a maytansinoid derivative, is a potent anti-cancer agent that exerts its cytotoxic effects by disrupting microtubule dynamics. This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer cells, focusing on its role as a microtubule inhibitor. It includes a compilation of quantitative data on its efficacy, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology and drug development.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in critical cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature makes them a prime target for anti-cancer therapeutics. This compound is a potent microtubule-targeting agent that has demonstrated significant cytotoxicity against a variety of cancer cell lines.[1][2] It belongs to the maytansinoid family of compounds, which are known for their high potency.[1] This guide details the molecular mechanisms through which this compound disrupts microtubule function and induces apoptosis in cancer cells.
Mechanism of Action
This compound functions as a microtubule depolymerizing agent.[1][3] It binds to β-tubulin, at a site that partially overlaps with the vinblastine binding site, thereby inhibiting tubulin polymerization.[1][3][4] This disruption of microtubule assembly leads to a cascade of cellular events culminating in apoptotic cell death.
The primary mechanism involves the following key steps:
-
Microtubule Depolymerization: this compound directly binds to tubulin and inhibits the formation of microtubules, leading to the disassembly of existing microtubule structures.[1][3] This affects both interphase and mitotic microtubules.[3]
-
Cell Cycle Arrest: The disruption of the mitotic spindle, a structure crucial for chromosome segregation during cell division, activates the Spindle Assembly Checkpoint (SAC).[3] This leads to an arrest of the cell cycle in the G2/M phase.[2]
-
Activation of the Spindle Assembly Checkpoint: this compound treatment leads to the activation and accumulation of key SAC proteins, Mad2 and BubR1, at the kinetochores.[3] This checkpoint mechanism prevents the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis.[3] This is mediated by the activation of the p53 tumor suppressor protein, which in turn upregulates its downstream targets and leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[3]
Quantitative Data
The efficacy of this compound has been quantified across various cancer cell lines and in tubulin binding assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Cytotoxicity of this compound
| Cancer Cell Line | IC50 (pM) |
| MCF-7 (Breast Adenocarcinoma) | 20 ± 3[1][2][3] |
| HeLa (Cervical Carcinoma) | 50 ± 0.5[1][2][3] |
| EMT-6/AR1 (Mouse Mammary Tumor) | 140 ± 17[1][2][3] |
| MDA-MB-231 (Breast Adenocarcinoma) | 150 ± 1.1[1][2][3] |
Table 2: Tubulin Binding Affinity of this compound
| Parameter | Value |
| Dissociation Constant (Kd) | 1.3 ± 0.7 µM[1][2][3] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Apoptosis
The following diagram illustrates the signaling cascade initiated by this compound, leading to apoptosis in cancer cells.
Experimental Workflows
The following diagrams outline the workflows for key experimental assays used to characterize the effects of this compound.
Workflow for Cell Viability (SRB) Assay
Workflow for Cell Cycle Analysis
Workflow for Apoptosis Assay
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (Sulforhodamine B Assay)
This assay quantifies cell proliferation and cytotoxicity based on the measurement of cellular protein content.[5][6]
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-20,000 cells/well in 200 µL of culture medium.[7] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.[5]
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[5][6]
-
Washing: Remove the TCA and wash the wells five times with slow-running tap water. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[5]
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[5]
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[6]
-
Measurement: Read the absorbance at 510 nm using a microplate reader.[6]
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.[8][9]
-
Cell Preparation: Culture cells to the desired confluency and treat with this compound for the desired time.
-
Harvesting: Harvest cells by trypsinization, and collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells at -20°C for at least 2 hours.[8]
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.[8]
-
Incubation: Incubate the cells at 37°C for 30 minutes in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content is measured by the fluorescence intensity of PI.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
-
Cell Preparation: Culture and treat cells with this compound.
-
Harvesting: Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of 100 µg/mL propidium iodide (PI) working solution.[11]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are positive for both Annexin V and PI.
In Vitro Microtubule Polymerization Assay
This assay directly measures the effect of this compound on the assembly of purified tubulin.[12][13]
-
Tubulin Preparation: Reconstitute purified tubulin (e.g., porcine brain tubulin) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) containing GTP and a fluorescent reporter.[12]
-
Reaction Setup: In a pre-warmed 96-well plate, mix the tubulin solution with various concentrations of this compound or a vehicle control.[12]
-
Measurement: Monitor the change in fluorescence or turbidity (absorbance at 340 nm) over time at 37°C using a plate reader. An increase in fluorescence/turbidity indicates microtubule polymerization.
-
Analysis: Compare the polymerization curves of this compound-treated samples to the control to determine the inhibitory effect.
Conclusion
This compound is a highly potent microtubule inhibitor that induces cell cycle arrest and apoptosis in cancer cells. Its well-defined mechanism of action, involving direct binding to tubulin and subsequent disruption of microtubule dynamics, makes it a valuable tool in cancer research and a promising payload for antibody-drug conjugates. The experimental protocols and data presented in this guide provide a comprehensive resource for scientists and researchers working with this compound, facilitating further investigation into its therapeutic potential.
References
- 1. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abcam.com [abcam.com]
- 8. vet.cornell.edu [vet.cornell.edu]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. biologi.ub.ac.id [biologi.ub.ac.id]
- 11. kumc.edu [kumc.edu]
- 12. In vitro tubulin polymerization assay [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
Ansamitocin P-3 and its Role in Cell Cycle Arrest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ansamitocin P-3, a potent maytansinoid and microtubule inhibitor, demonstrates significant anti-proliferative activity across various cancer cell lines. Its primary mechanism of action involves the disruption of microtubule dynamics, leading to a robust mitotic block and subsequent apoptotic cell death. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound-induced cell cycle arrest, presents quantitative data on its efficacy, and offers detailed protocols for key experimental procedures used to elucidate its function. The information herein is intended to support researchers and drug development professionals in the investigation and application of this compound as a potential anti-cancer therapeutic.
Introduction
This compound is a macrocyclic lactam belonging to the ansamycin family of antibiotics, structurally similar to maytansine.[1] It exhibits potent cytotoxic effects, primarily by targeting tubulin, a critical component of the cellular cytoskeleton.[2] Microtubules, dynamic polymers of α- and β-tubulin, are essential for numerous cellular processes, most notably the formation of the mitotic spindle during cell division.[3] By interfering with microtubule assembly and function, this compound effectively halts the cell cycle at a critical juncture, preventing cellular proliferation.[2][3] This property has made it a compound of significant interest in oncology research, particularly as a cytotoxic payload in antibody-drug conjugates (ADCs).[4][5] This guide will delve into the specific molecular interactions and signaling pathways modulated by this compound that culminate in cell cycle arrest.
Mechanism of Action: Disruption of Microtubule Dynamics and Mitotic Arrest
This compound exerts its anti-proliferative effects by directly binding to tubulin and inhibiting its polymerization into microtubules.[6] This interaction leads to the depolymerization of existing microtubules, disrupting the delicate balance of microtubule dynamics essential for proper mitotic spindle formation and function.[7][8]
The primary consequence of this microtubule disruption is the activation of the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism that ensures the fidelity of chromosome segregation. The SAC prevents the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle. This compound-induced microtubule depolymerization leads to improperly attached or unattached kinetochores, triggering a sustained SAC-mediated mitotic arrest.[8]
Signaling Pathway of this compound-Induced Cell Cycle Arrest
The signaling cascade initiated by this compound's interaction with tubulin converges on the key effector proteins of the G2/M checkpoint and subsequent apoptotic pathways. The process can be summarized as follows:
-
Tubulin Binding and Microtubule Depolymerization: this compound binds to tubulin, inhibiting its assembly and leading to the breakdown of microtubules.[7] This disrupts the formation of the mitotic spindle.
-
Spindle Assembly Checkpoint Activation: The presence of unattached kinetochores due to spindle disruption activates the SAC. This involves the recruitment and activation of checkpoint proteins, including Mad2 (Mitotic Arrest Deficient 2) and BubR1 (Budding Uninhibited by Benzimidazoles-Related 1), to the kinetochores.[8]
-
Mitotic Arrest: Activated Mad2 and BubR1 inhibit the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase essential for the degradation of cyclin B1 and securin.[9] The stabilization of cyclin B1 prevents the exit from mitosis, leading to a prolonged arrest in the M phase of the cell cycle.[8]
-
Induction of Apoptosis: Prolonged mitotic arrest can trigger the intrinsic apoptotic pathway. In many cancer cell lines, this is mediated by the accumulation and activation of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[8] This ultimately leads to programmed cell death.
Quantitative Data on this compound Efficacy
The anti-proliferative activity of this compound has been quantified in various cancer cell lines. The following tables summarize key findings from published studies.
Half-Maximal Inhibitory Concentration (IC50)
The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell proliferation in vitro.
| Cell Line | Cancer Type | IC50 (pM) | Reference |
| MCF-7 | Breast Cancer | 20 ± 3 | [7][8] |
| HeLa | Cervical Cancer | 50 ± 0.5 | [7][8] |
| EMT-6/AR1 | Murine Mammary Carcinoma | 140 ± 17 | [7][8] |
| MDA-MB-231 | Breast Cancer | 150 ± 1.1 | [7][8] |
| U937 | Histiocytic Lymphoma | 180 | [3] |
Cell Cycle Distribution in MCF-7 Cells
Flow cytometry analysis reveals the percentage of cells in different phases of the cell cycle following treatment with this compound.
| This compound Concentration (pM) | % of Cells in G2/M Phase | Reference |
| 0 (Control) | 26% | [3][10] |
| 50 | 50% | [3][10] |
| 100 | 70% | [3][10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of this compound on the cell cycle.
Cell Culture and Drug Treatment
This protocol is for the maintenance of MCF-7 cells and their treatment with this compound.
Materials:
-
MCF-7 human breast adenocarcinoma cell line
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (in DMSO)
-
Cell culture flasks, plates, and other sterile consumables
Procedure:
-
Cell Culture: Culture MCF-7 cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.[11]
-
Subculturing: When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. Neutralize trypsin with complete medium, centrifuge the cells, and resuspend in fresh medium for seeding into new flasks or plates.[11]
-
Drug Treatment: Seed cells at the desired density in culture plates and allow them to adhere overnight. The following day, replace the medium with fresh medium containing the desired concentrations of this compound (or vehicle control, e.g., 0.1% DMSO). Incubate for the specified duration (e.g., 24 hours) before harvesting for downstream analysis.[12]
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol describes the analysis of DNA content to determine cell cycle distribution.
Materials:
-
Harvested cells (from section 4.1)
-
Ice-cold PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Harvesting and Fixation: Harvest cells by trypsinization, wash once with ice-cold PBS, and centrifuge at 300 x g for 5 minutes. Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes (or store at -20°C for longer periods).[2]
-
Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the pellet in 500 µL of PI staining solution.[2][4]
-
Incubation: Incubate the cells at room temperature for 30 minutes in the dark.[4]
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4]
Western Blotting for Cell Cycle-Related Proteins
This protocol is for the detection of proteins such as Cyclin B1, Cdc2, p53, and p21.
Materials:
-
Cell lysates (from treated and control cells)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-Cdc2, anti-p53, anti-p21, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in ice-cold lysis buffer. Quantify the protein concentration using a BCA assay.[13]
-
SDS-PAGE and Transfer: Denature protein samples by boiling in Laemmli buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[13]
-
Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: After further washes, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[13]
Immunofluorescence for Spindle Checkpoint Proteins
This protocol is for visualizing the localization of proteins like Mad2 and BubR1.
Materials:
-
Cells grown on coverslips
-
Paraformaldehyde (PFA) or methanol for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibodies (e.g., anti-Mad2, anti-BubR1)
-
Fluorescently-labeled secondary antibodies
-
DAPI or Hoechst for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on sterile glass coverslips in a culture plate and treat with this compound as described in section 4.1.
-
Fixation and Permeabilization: Fix the cells with 4% PFA for 15 minutes at room temperature, followed by permeabilization with 0.1% Triton X-100 for 10 minutes.[15]
-
Blocking and Staining: Block non-specific binding with 1% BSA for 30 minutes. Incubate with primary antibodies overnight at 4°C. After washing, incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.[15]
-
Mounting and Imaging: Counterstain the nuclei with DAPI or Hoechst, and mount the coverslips on microscope slides. Visualize the localization of the target proteins using a fluorescence microscope.[16]
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on tubulin assembly.
Materials:
-
Purified tubulin
-
Tubulin polymerization buffer
-
GTP
-
This compound at various concentrations
-
A microplate reader capable of measuring absorbance at 340 nm or fluorescence
Procedure:
-
Reaction Setup: On ice, prepare reaction mixtures containing tubulin in polymerization buffer with GTP. Add this compound or a vehicle control to the respective wells of a 96-well plate.[7][17]
-
Initiation of Polymerization: Transfer the plate to a microplate reader pre-warmed to 37°C to initiate polymerization.[17]
-
Data Acquisition: Monitor the increase in absorbance at 340 nm (or fluorescence, if using a fluorescent reporter kit) over time (e.g., every 30 seconds for 60 minutes).[7][17]
-
Analysis: Plot the change in absorbance/fluorescence over time to generate polymerization curves. A decrease in the rate and extent of polymerization in the presence of this compound indicates its inhibitory effect.
Conclusion
This compound is a potent inhibitor of cell proliferation that induces cell cycle arrest primarily at the G2/M phase. Its mechanism of action is well-defined, involving the depolymerization of microtubules, which in turn activates the spindle assembly checkpoint and leads to a mitotic block. This sustained arrest ultimately triggers p53-mediated apoptosis in susceptible cancer cells. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the anti-cancer properties of this compound and for professionals involved in the development of novel cancer therapeutics, including antibody-drug conjugates. Further research into the nuances of its signaling pathways and potential resistance mechanisms will continue to enhance its therapeutic potential.
References
- 1. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Visualization of Mad2 Dynamics at Kinetochores, along Spindle Fibers, and at Spindle Poles in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro tubulin polymerization assay [bio-protocol.org]
- 8. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 9. Checkpoint Protein BubR1 Acts Synergistically with Mad2 to Inhibit Anaphase-promoting Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mammalian mad2 and bub1/bubR1 recognize distinct spindle-attachment and kinetochore-tension checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mcf7.com [mcf7.com]
- 12. Novel Strategies for Cancer Combat: Drug Combination Using Repurposed Drugs Induces Synergistic Growth Inhibition of MCF-7 Breast and HT-29 Colon Cancer Cells [mdpi.com]
- 13. origene.com [origene.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. pubcompare.ai [pubcompare.ai]
- 17. search.cosmobio.co.jp [search.cosmobio.co.jp]
Ansamitocin P-3's Interaction with Tubulin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of Ansamitocin P-3, a potent microtubule inhibitor, in its interaction with tubulin. The information presented herein is curated for professionals in the fields of cancer research, pharmacology, and drug development.
Quantitative Analysis of this compound and Tubulin Interaction
This compound demonstrates a strong binding affinity for tubulin, leading to the disruption of microtubule dynamics and potent cytotoxic effects against various cancer cell lines. The key quantitative metrics defining this interaction are summarized below.
| Parameter | Value | Cell Line/System | Reference |
| Dissociation Constant (Kd) | 1.3 ± 0.7 µM | Purified tubulin (in vitro) | [1][2][3][4][5][6][7][8] |
| IC50 (Cell Proliferation) | 20 ± 3 pM | MCF-7 (Human Breast Adenocarcinoma) | [1][2][5] |
| 50 ± 0.5 pM | HeLa (Human Cervical Carcinoma) | [1][2][5] | |
| 140 ± 17 pM | EMT-6/AR1 (Mouse Mammary Tumor) | [1][2][5] | |
| 150 ± 1.1 pM | MDA-MB-231 (Human Breast Adenocarcinoma) | [1][2][5] | |
| 0.18 nM | U937 (Human Histiocytic Lymphoma) | [3] | |
| IC50 (Tubulin Polymerization) | 3.4 µM | Bovine Brain Tubulin | [9] |
| IC50 (Tubulin Depolymerization) | 3.8 µM | Polymerized Bovine Brain Tubulin | [9] |
Mechanism of Action: Microtubule Depolymerization and Cell Cycle Arrest
This compound exerts its potent anti-proliferative effects by directly binding to β-tubulin, a subunit of microtubules.[4][7] This binding event inhibits microtubule assembly, leading to a net depolymerization of both interphase and mitotic microtubules.[1][2] The binding site for this compound partially overlaps with that of vinblastine.[1][5]
The disruption of microtubule dynamics has profound downstream consequences for cellular processes. The inability to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to a block in the G2/M phase of the cell cycle.[1][3] Key surveillance proteins, such as Mad2 and BubR1, are activated during this process.[1][2] Prolonged mitotic arrest ultimately triggers the p53-mediated apoptotic pathway, resulting in programmed cell death.[1][2]
Caption: this compound's mechanism of action leading to apoptosis.
Experimental Protocols
The following sections detail the methodologies employed to elucidate the binding affinity and cellular effects of this compound.
Determination of Binding Affinity (Kd) by Fluorescence Spectroscopy
This protocol is based on the intrinsic tryptophan fluorescence of tubulin, which is quenched upon ligand binding.
-
Materials:
-
Purified tubulin protein
-
This compound
-
General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Fluorometer
-
-
Procedure:
-
A solution of purified tubulin (e.g., 2 µM) in general tubulin buffer is prepared.
-
The intrinsic tryptophan fluorescence of the tubulin solution is measured (excitation ~295 nm, emission ~320-350 nm).
-
Increasing concentrations of this compound are titrated into the tubulin solution.
-
After each addition and a brief incubation period, the fluorescence intensity is recorded.
-
The change in fluorescence intensity (ΔF) is plotted against the this compound concentration.
-
The dissociation constant (Kd) is calculated by fitting the data to a saturation binding equation.[5]
-
Caption: Experimental workflow for Kd determination.
Cell Proliferation Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) for cell proliferation is a measure of the potency of a compound in inhibiting cell growth. The sulforhodamine B (SRB) assay is a common method for this determination.
-
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
This compound
-
96-well plates
-
Sulforhodamine B (SRB) solution
-
Trichloroacetic acid (TCA)
-
Tris base solution
-
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.[10]
-
The cells are then treated with a range of concentrations of this compound (e.g., 1-1000 pM) or vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 24 or 48 hours).[1][10]
-
After the incubation period, the cells are fixed with cold TCA.
-
The fixed cells are washed and then stained with SRB solution.
-
Unbound dye is washed away, and the protein-bound dye is solubilized with Tris base solution.
-
The absorbance is read on a plate reader at an appropriate wavelength (e.g., 510 nm).
-
The percentage of cell survival is calculated relative to the vehicle-treated control cells, and the IC50 value is determined by plotting the percentage of survival against the log of the drug concentration.
-
Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the in vitro assembly of microtubules.
-
Materials:
-
Purified tubulin
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)[11]
-
This compound
-
Microplate spectrophotometer
-
-
Procedure:
-
A reaction mixture containing tubulin in polymerization buffer and GTP is prepared.[11]
-
The mixture is incubated with various concentrations of this compound or a control substance.
-
The polymerization process is initiated by raising the temperature to 37°C.[12]
-
The change in absorbance at 340 nm is monitored over time. An increase in absorbance indicates microtubule polymerization.
-
The IC50 for tubulin polymerization is the concentration of this compound that inhibits the rate or extent of polymerization by 50%.
-
Immunofluorescence Microscopy for Microtubule Integrity and Cell Cycle Analysis
This technique allows for the visualization of the effects of this compound on the microtubule network and cell cycle progression.
-
Materials:
-
Cells grown on coverslips
-
This compound
-
Fixative (e.g., 3.7% formaldehyde)[1]
-
Permeabilizing agent (e.g., chilled methanol)[1]
-
Primary antibodies (e.g., anti-α-tubulin, anti-phospho-histone H3)
-
Fluorescently labeled secondary antibodies
-
Nuclear stain (e.g., DAPI or Hoechst 33258)[1]
-
Fluorescence microscope
-
-
Procedure:
-
Cells cultured on coverslips are treated with this compound for a designated time.[1]
-
The cells are then fixed, permeabilized, and blocked to prevent non-specific antibody binding.[1]
-
The cells are incubated with a primary antibody against α-tubulin to visualize the microtubule network. For cell cycle analysis, an antibody against a mitotic marker like phospho-histone H3 can be used.[1]
-
After washing, the cells are incubated with a fluorescently labeled secondary antibody.
-
The nuclei are counterstained with DAPI or Hoechst.
-
The coverslips are mounted on slides and visualized using a fluorescence microscope. The images are analyzed for changes in microtubule structure and the percentage of cells in mitosis (mitotic index).[1]
-
References
- 1. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Antitumor Agent this compound Binds to Cell Division Protein FtsZ in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorbyt.com [biorbyt.com]
- 7. mdpi.com [mdpi.com]
- 8. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site | PLOS One [journals.plos.org]
- 9. selleckchem.com [selleckchem.com]
- 10. glpbio.com [glpbio.com]
- 11. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
Ansamitocin P-3's cytotoxic effects on different cancer cell lines
Ansamitocin P-3, a potent maytansinoid, exhibits significant cytotoxic effects against a variety of cancer cell lines. This technical guide provides an in-depth analysis of its anti-cancer activity, detailing its mechanism of action, summarizing key quantitative data, and providing comprehensive experimental protocols for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound exerts its cytotoxic effects primarily by disrupting microtubule dynamics, a critical process for cell division. It binds to tubulin, the fundamental protein component of microtubules, at a site that partially overlaps with the vinblastine binding site.[1][2] This binding inhibits tubulin polymerization, leading to the depolymerization of both interphase and mitotic microtubules.[1][2]
The disruption of microtubule integrity activates the spindle assembly checkpoint, a crucial cellular surveillance mechanism. Key checkpoint proteins, including Mad2 and BubR1, are activated in response to improper microtubule attachment to chromosomes.[1][2] This activation leads to a prolonged arrest of the cell cycle in the G2/M phase, preventing the cell from proceeding through mitosis.[1][3]
Ultimately, this sustained mitotic arrest triggers programmed cell death, or apoptosis. The apoptotic cascade initiated by this compound is mediated by the p53 tumor suppressor protein.[1][2] Upon mitotic arrest, p53 is activated and accumulates in the nucleus, where it transcriptionally activates its downstream target, p21, a cyclin-dependent kinase inhibitor.[1][2] The activation of the p53-p21 pathway is a key step in initiating the apoptotic process, leading to the demise of the cancer cell.
Quantitative Analysis of Cytotoxicity
The cytotoxic potency of this compound has been quantified across a range of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following table summarizes the reported IC50 values for this compound.
| Cancer Cell Line | Cell Type | IC50 (pM) | Reference |
| MCF-7 | Breast Adenocarcinoma | 20 ± 3 | [1] |
| HeLa | Cervical Carcinoma | 50 ± 0.6 | [1] |
| EMT-6/AR1 | Mouse Mammary Tumor | 140 ± 17 | [1] |
| MDA-MB-231 | Breast Adenocarcinoma | 150 ± 1.1 | [1] |
| U937 | Histiocytic Lymphoma | 180 | [3] |
| A-549 | Lung Carcinoma | 400,000 (as 4 x 10⁻⁷ µg/mL) | [4] |
| HT-29 | Colon Adenocarcinoma | 400,000 (as 4 x 10⁻⁷ µg/mL) | [4] |
Experimental Protocols
Cell Proliferation and Cytotoxicity Assay (Sulforhodamine B Assay)
This protocol is adapted from the methodology used to determine the IC50 values of this compound.[1][5]
1. Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-20,000 cells per well in a total volume of 200 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the plate for the desired exposure time (e.g., 24 to 72 hours).
3. Cell Fixation:
-
After the incubation period, gently remove the medium.
-
Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells.
-
Incubate the plate at 4°C for 1 hour.
4. Staining:
-
Wash the plate four times by immersing it in a basin of slow-running tap water.
-
Remove excess water by tapping the plate on paper towels and allow it to air dry completely at room temperature.
-
Add 100 µL of 0.057% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well.
-
Incubate at room temperature for 30 minutes.
5. Washing and Solubilization:
-
Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
6. Absorbance Measurement:
-
Measure the absorbance at 510 nm or 565 nm using a microplate reader.
-
The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Visualizations
Signaling Pathway of this compound Induced Cytotoxicity
Caption: Signaling pathway of this compound leading to apoptosis.
Experimental Workflow for Assessing Cytotoxicity
Caption: General workflow for determining this compound cytotoxicity.
References
- 1. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site | PLOS One [journals.plos.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Ansamitocin P-3: Application Notes and Protocols for In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ansamitocin P-3 is a potent macrocyclic antitumor antibiotic and a member of the maytansinoid family.[1][2] It is a microtubule inhibitor that has demonstrated significant cytotoxic effects against a variety of cancer cell lines.[3][4] Its primary mechanism of action involves binding to tubulin, disrupting microtubule assembly, which leads to cell cycle arrest and apoptosis.[5][6] This document provides detailed protocols and quantitative data for the application of this compound in in vitro cell culture assays to assess its antiproliferative and cytotoxic effects.
Mechanism of Action
This compound exerts its potent anticancer activity by disrupting microtubule dynamics.[4] It binds to tubulin, specifically at a site that may partially overlap with the vinblastine binding site, with a dissociation constant (Kd) of 1.3 ± 0.7 µM.[3][4] This binding inhibits tubulin polymerization, leading to the depolymerization of both interphase and mitotic microtubules.[3][7] The disruption of the mitotic spindle activates surveillance checkpoint proteins, such as Mad2 and BubR1, causing the cells to arrest in the mitotic phase of the cell cycle.[3][4] Prolonged mitotic arrest subsequently triggers apoptosis, often through a p53-mediated pathway.[3][7]
Caption: Mechanism of this compound leading from tubulin binding to apoptosis.
Data Presentation: In Vitro Potency
This compound exhibits potent antiproliferative activity across various human cancer cell lines, with efficacy observed at picomolar concentrations. The half-maximal inhibitory concentration (IC50) and effective dose (ED50) values are summarized below.
| Cell Line | Cancer Type | Parameter | Value | Incubation Time | Citation |
| MCF-7 | Breast Adenocarcinoma | IC50 | 20 ± 3 pM | 48 h | [3] |
| HeLa | Cervical Carcinoma | IC50 | 50 ± 0.5 pM | 24 h | [3] |
| EMT-6/AR1 | Mouse Mammary Tumor | IC50 | 140 ± 17 pM | 24 h | [3] |
| MDA-MB-231 | Breast Adenocarcinoma | IC50 | 150 ± 1.1 pM | 24 h | [3] |
| U937 | Histiocytic Lymphoma | IC50 | 0.18 nM | 72 h | [1] |
| A-549 | Lung Carcinoma | ED50 | 4 x 10⁻⁷ µg/mL | Not Specified | [2][6] |
| HT-29 | Colon Adenocarcinoma | ED50 | 4 x 10⁻⁷ µg/mL | Not Specified | [2][6] |
| HCT-116 | Colorectal Carcinoma | EC50 | 0.081 nM | Not Specified | [6] |
Experimental Protocols
General Guidelines
-
Reagent Preparation: Prepare a stock solution of this compound in DMSO. The vehicle control for all experiments should be 0.1% DMSO.[2]
-
Cell Culture: Human breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and MDA-MB-231 cells should be cultured in appropriate media (e.g., MEM or Leibovitz's L-15) supplemented with 10% fetal bovine serum (FBS) and 1% antibiotic-antimycotic solution at 37°C in a humidified atmosphere with 5% CO2.[3]
Protocol 1: Cell Proliferation Assay (Sulforhodamine B Assay)
This assay determines the antiproliferative effects of this compound by measuring total cellular protein.
Methodology:
-
Cell Seeding: Seed cells (e.g., MCF-7, HeLa) into 96-well plates at an appropriate density and allow them to attach for 24 hours.[3]
-
Treatment: Treat the cells with a range of concentrations of this compound (e.g., 1-1000 pM) or vehicle control (0.1% DMSO).[2]
-
Incubation: Incubate the plates for a specified period (e.g., 24 hours for HeLa, 48 hours for MCF-7).[2]
-
Fixation: Gently remove the media and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry completely.
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
Caption: Workflow for the Sulforhodamine B (SRB) cell proliferation assay.
Protocol 2: Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining and flow cytometry to determine the effect of this compound on cell cycle progression.
Methodology:
-
Cell Seeding and Treatment: Seed MCF-7 cells in appropriate culture dishes. After 24 hours, treat with various concentrations of this compound (e.g., 20-100 pM) for 24 hours.[3]
-
Cell Harvest: Harvest the cells by trypsinization and collect them by centrifugation.
-
Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (8 µg/mL).[3]
-
Incubation: Incubate the cells for 2 hours at 4°C in the dark.[3]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., Modfit LT) to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[3] this compound treatment is expected to cause an accumulation of cells in the G2/M phase.[1]
Protocol 3: Apoptosis Assay (Annexin V-FITC and PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Seeding and Treatment: Seed cells (e.g., MCF-7) and treat them with different concentrations of this compound for 24 hours.[3]
-
Cell Harvest: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and propidium iodide according to the manufacturer's instructions (e.g., from a BD Biosciences kit).[3][7]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound. Treatment with 50 pM this compound has been shown to increase the percentage of dead MCF-7 cells from 3% to 50%.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Ansamitocin P-3 in Microtubule Depolymerization Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ansamitocin P-3 is a potent microtubule-targeting agent that induces depolymerization of microtubules, leading to cell cycle arrest and apoptosis in cancer cells.[1][2][3] This document provides detailed application notes and protocols for utilizing this compound in both in vitro and cell-based microtubule depolymerization assays. The provided methodologies are intended to guide researchers in accurately assessing the anti-microtubule activity of this compound.
Introduction
Microtubules are dynamic cytoskeletal polymers essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature makes them a key target for anticancer drug development. This compound, a maytansinoid derivative, exerts its potent antitumor activity by disrupting microtubule dynamics.[1][2][3] It binds to tubulin, the fundamental protein subunit of microtubules, at a site that partially overlaps with the vinblastine binding site, thereby inhibiting tubulin polymerization and promoting microtubule disassembly.[1][2][3] Understanding the precise mechanism and potency of this compound's effect on microtubules is crucial for its development as a therapeutic agent. The following protocols provide standardized methods to quantify its depolymerizing activity.
Mechanism of Action
This compound's primary mechanism of action involves its direct interaction with tubulin. This binding event disrupts the assembly of tubulin dimers into microtubules, shifting the equilibrium towards depolymerization.[1][2][3] This leads to a loss of both interphase and mitotic microtubules, causing a cascade of downstream cellular events.[1] The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a block in the G2/M phase of the cell cycle.[1] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, often involving p53 activation.[1]
Caption: Mechanism of this compound induced microtubule depolymerization and apoptosis.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound from published studies.
Table 1: In Vitro Binding Affinity of this compound to Tubulin
| Parameter | Value | Source |
| Dissociation Constant (Kd) | 1.3 ± 0.7 µM | [1][2][3] |
Table 2: Half-maximal Inhibitory Concentration (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (pM) | Source |
| MCF-7 | Breast Adenocarcinoma | 20 ± 3 | [1][2][3] |
| HeLa | Cervical Carcinoma | 50 ± 0.5 | [1][2][3] |
| EMT-6/AR1 | Mouse Mammary Tumor | 140 ± 17 | [1][2][3] |
| MDA-MB-231 | Breast Adenocarcinoma | 150 ± 1.1 | [1][2][3] |
Table 3: Effect of this compound on Mitotic Index in MCF-7 Cells
| This compound (pM) | Mitotic Index (%) | Source |
| 0 (Control) | 3 ± 0.5 | [1] |
| 20 | 23 ± 3 | [1] |
| 50 | 33 ± 0.8 | [1] |
| 100 | 44 ± 4 | [1] |
Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the polymerization of purified tubulin in a cell-free system by monitoring the change in turbidity.
Caption: Workflow for the in vitro tubulin polymerization assay.
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution (100 mM)
-
General Tubulin Buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
Glycerol
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Paclitaxel (positive control for stabilization)
-
Vinblastine or Colchicine (positive control for depolymerization)
-
Pre-warmed 96-well microplate
-
Temperature-controlled microplate reader capable of reading absorbance at 350 nm
Procedure:
-
Preparation of Reagents:
-
On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL.
-
Prepare a polymerization buffer containing General Tubulin Buffer, 1 mM GTP, and 10% glycerol.
-
Prepare serial dilutions of this compound in polymerization buffer. Suggested concentration range: 0.1 µM to 10 µM. Prepare controls including a vehicle control (DMSO) and positive controls.
-
-
Assay Setup:
-
Pre-warm the 96-well plate and the microplate reader to 37°C.
-
To each well, add the this compound dilutions or control solutions.
-
-
Initiation of Polymerization:
-
To initiate the reaction, add the cold tubulin solution to each well. The final tubulin concentration should be between 1-3 mg/mL.
-
Mix gently by pipetting. Avoid introducing air bubbles.
-
-
Data Acquisition:
-
Immediately place the plate in the pre-warmed microplate reader.
-
Measure the absorbance at 350 nm every 30-60 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time for each concentration of this compound and controls.
-
The inhibition of tubulin polymerization can be quantified by comparing the initial rate of polymerization (the slope of the linear phase) and the plateau of the polymerization curve for this compound treated samples to the vehicle control.
-
Protocol 2: Cell-Based Microtubule Depolymerization Assay (Immunofluorescence)
This protocol allows for the direct visualization of microtubule networks within cells treated with this compound.
Caption: Workflow for the cell-based immunofluorescence assay for microtubule visualization.
Materials:
-
Cancer cell line (e.g., MCF-7 or HeLa)
-
Cell culture medium and supplements
-
Glass coverslips
-
Multi-well plates
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Primary antibody: mouse anti-α-tubulin antibody
-
Secondary antibody: fluorescently-labeled anti-mouse IgG (e.g., Alexa Fluor 488)
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a multi-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency after 24 hours.
-
Incubate at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
After 24 hours, treat the cells with various concentrations of this compound. Based on the IC50 values, a suggested concentration range is 10 pM to 100 pM.
-
Include a vehicle control (DMSO).
-
Incubate for a desired period, typically 4 to 24 hours.
-
-
Fixation and Permeabilization:
-
Gently wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating with 1% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody and DAPI (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Briefly rinse the coverslips with deionized water.
-
Mount the coverslips onto glass slides using a mounting medium.
-
Image the cells using a fluorescence microscope. Capture images of the microtubule network (e.g., green channel for Alexa Fluor 488) and nuclei (blue channel for DAPI).
-
-
Analysis:
-
Visually inspect the microtubule network for signs of depolymerization, such as loss of filamentous structures and diffuse tubulin staining, in this compound-treated cells compared to the control.
-
Quantify the extent of microtubule depolymerization using image analysis software if desired.
-
Troubleshooting
-
In Vitro Assay:
-
No polymerization in control: Ensure tubulin is fresh and has not been freeze-thawed multiple times. Check the concentration and activity of GTP.
-
High background absorbance: Use high-quality reagents and plates. Ensure there are no air bubbles in the wells.
-
-
Cell-Based Assay:
-
Weak microtubule staining: Optimize antibody concentrations and incubation times. Ensure proper fixation and permeabilization.
-
High background fluorescence: Ensure adequate washing steps and proper blocking.
-
Conclusion
This compound is a highly potent inhibitor of microtubule polymerization. The protocols outlined in this document provide robust methods for characterizing and quantifying its depolymerizing effects both in vitro and in a cellular context. These assays are valuable tools for researchers in the field of cancer biology and drug development to further investigate the therapeutic potential of this compound and other microtubule-targeting agents.
References
Application Notes and Protocols: Ansamitocin P-3 as a Payload for Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ansamitocin P-3, a potent maytansinoid and microtubule inhibitor, serves as a critical precursor for the development of highly cytotoxic payloads used in antibody-drug conjugates (ADCs). Its derivatives, such as DM1 and DM4, are key components in several clinically approved and investigational ADCs. This document provides detailed application notes and experimental protocols for the utilization of this compound as a payload in ADC research and development.
This compound and its analogues exert their cytotoxic effects by binding to tubulin, thereby inhibiting microtubule assembly and inducing mitotic arrest, which ultimately leads to apoptotic cell death in rapidly dividing cancer cells.[1][2] The high potency of maytansinoids makes them ideal payloads for targeted delivery to tumor cells via monoclonal antibodies, minimizing systemic toxicity and enhancing the therapeutic window.[3][4]
Data Presentation
In Vitro Cytotoxicity of Maytansinoid ADCs
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various maytansinoid ADCs across different cancer cell lines. This data highlights the potent and target-specific cytotoxicity of these conjugates.
| ADC Target | Linker-Payload | Cell Line | Cancer Type | IC50 (ng/mL) | Reference |
| HER2 | Trastuzumab-SMCC-DM1 | SK-BR-3 | Breast Cancer | 0.028 - 0.066 nM | [5] |
| HER2 | Trastuzumab-SMCC-DM1 | N87 | Gastric Cancer | 13 - 43 | [6] |
| HER2 | Trastuzumab-SMCC-DM1 | BT474 | Breast Cancer | 13 - 43 | [6] |
| HER2 | Trastuzumab-SMCC-DM1 | HCC1954 | Breast Cancer | < 173 | [6] |
| c-MET | MYTX-011 (pH-sensitive linker) | Various | Various | Varies | [7] |
| CD19 | Anti-CD19-SPDB-DM4 | Various | B-cell malignancies | Varies | [8] |
| ADAM9 | IMGC936 (DM21-C) | Various | Solid Tumors | Varies | [9] |
In Vivo Efficacy of Maytansinoid ADCs in Xenograft Models
This table presents data on the in vivo anti-tumor activity of maytansinoid ADCs in various mouse xenograft models, demonstrating significant tumor growth inhibition.
| ADC Target | Linker-Payload | Tumor Model | Animal Model | Dosage | Tumor Growth Inhibition | Reference |
| HER2 | Trastuzumab-Maytansinoid | 361 Breast Cancer Xenograft | NSG Mice | 3 mg/kg, every 4 days for 4 doses | Significant tumor growth inhibition compared to vehicle | [10] |
| ADAM9 | IMGC936 (DM21-C) | Cell Line-Derived Xenografts (CDX) | Mice | Not Specified | Potent antitumor activity | [9] |
| ADAM9 | IMGC936 (DM21-C) | Patient-Derived Xenografts (PDX) | Mice | Not Specified | Potent antitumor activity | [9] |
Experimental Protocols
Protocol 1: Chemical Modification of this compound to a Thiol-Containing Derivative (DM1)
This protocol describes the conversion of this compound to a derivative suitable for conjugation, such as DM1. The process involves the reduction of the ester at the C-3 position to yield maytansinol, followed by esterification to introduce a thiol-containing linker.
Materials:
-
This compound (AP3)
-
Anhydrous tetrahydrofuran (THF)
-
Lithium aluminum hydride (LiAlH4) or Lithium tri-tert-butoxyaluminum hydride (LiAl(t-BuO)3H)[11]
-
N-methyl-N-(3-methyldithiopropanoyl)-L-alanine
-
Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)[11]
-
Dithiothreitol (DTT)
-
Nitrogen gas
-
Reaction vessel with thermometer and dropping funnel
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Reduction of this compound to Maytansinol:
-
Dissolve this compound in anhydrous THF in a reaction vessel under a nitrogen atmosphere.
-
Cool the solution to a temperature between -10°C and 10°C.
-
Slowly add a solution of LiAl(t-BuO)3H in THF dropwise to the reaction mixture while maintaining the temperature.[11]
-
Stir the reaction mixture for 2 to 5 hours at the same temperature.[11]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cautiously quench the reaction by the slow addition of water at 0-4°C.[11]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude maytansinol by silica gel column chromatography.
-
-
Esterification of Maytansinol to form DM1-SMe:
-
Dissolve the purified maytansinol and N-methyl-N-(3-methyldithiopropanoyl)-L-alanine in an appropriate solvent like dichloromethane.
-
Add a coupling reagent such as DCC or EDCI.[11]
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Filter the reaction mixture to remove the urea byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the resulting DM1-SMe by column chromatography.
-
-
Reduction of DM1-SMe to DM1:
-
Dissolve the purified DM1-SMe in a suitable solvent system.
-
Add an excess of a reducing agent like DTT to cleave the disulfide bond.[12]
-
Stir the reaction at room temperature.
-
Purify the final product, DM1, using chromatography to remove the excess reducing agent and byproducts.
-
Protocol 2: Conjugation of DM1 to a Monoclonal Antibody using an SMCC Linker
This protocol outlines the steps for conjugating the thiol-containing DM1 payload to a monoclonal antibody via lysine residues using the heterobifunctional SMCC linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Dimethylacetamide (DMA) or Dimethyl sulfoxide (DMSO)
-
Conjugation buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 6.5)
-
Quenching solution (e.g., 1 M Tris, pH 8.0)
-
Purification system (e.g., Hydrophobic Interaction Chromatography (HIC) or Size Exclusion Chromatography (SEC))[15][16]
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the conjugation buffer.
-
Adjust the antibody concentration to a suitable level (e.g., 5-10 mg/mL).
-
-
Conjugation Reaction:
-
Prepare a stock solution of SMCC-DM1 in DMA or DMSO.
-
Add the SMCC-DM1 solution to the antibody solution with gentle mixing. The molar ratio of SMCC-DM1 to antibody will determine the final drug-to-antibody ratio (DAR) and should be optimized.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 1-4 hours).
-
-
Quenching the Reaction:
-
Add a quenching solution to the reaction mixture to cap any unreacted maleimide groups.
-
Incubate for a short period (e.g., 15-30 minutes).
-
-
Purification of the ADC:
-
Purify the ADC from unconjugated drug-linker, antibody, and other reaction components. HIC is a common method for separating ADC species with different DARs.[15][16][17] SEC can be used to remove unconjugated small molecules.
-
Buffer exchange the purified ADC into a formulation buffer suitable for storage.
-
-
Characterization of the ADC:
-
Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).
-
Determine the average DAR using methods like UV-Vis spectroscopy, Reverse Phase-High Performance Liquid Chromatography (RP-HPLC), or Mass Spectrometry.[18]
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes how to assess the cytotoxic activity of the this compound-derived ADC on cancer cell lines.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and control antibody in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted ADC or control solutions. Include wells with medium only as a negative control.
-
Incubate the plate for a period determined by the payload's mechanism of action (e.g., 72-96 hours for microtubule inhibitors).[16]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate overnight in the dark at 37°C.
-
-
Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of viability against the ADC concentration and determine the IC50 value using a suitable software.
-
Protocol 4: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of an this compound-derived ADC in a subcutaneous xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or nude mice)
-
Tumor cells (antigen-positive)
-
Matrigel (optional)
-
ADC, control antibody, and vehicle control (e.g., saline)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 to 1 x 10^7 cells) in sterile PBS or a mixture with Matrigel into the flank of each mouse.[10]
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, control antibody, and ADC treatment groups).
-
-
ADC Administration:
-
Administer the ADC, control antibody, or vehicle intravenously (i.v.) or intraperitoneally (i.p.) according to the optimized dosing schedule (e.g., once or twice weekly).[10]
-
-
Monitoring and Data Collection:
-
Measure tumor volumes (Volume = (length x width²)/2) and body weights of the mice regularly (e.g., twice a week).
-
Monitor the general health and behavior of the mice.
-
At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each treatment group over time.
-
Calculate the tumor growth inhibition (TGI) for the ADC-treated group compared to the control group.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
-
Visualizations
Signaling Pathway of this compound Induced Apoptosis
Caption: Signaling pathway of this compound induced apoptosis.
Experimental Workflow for ADC Development and Evaluation
Caption: Workflow for ADC development and preclinical evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of Signalling Pathways That Link Apoptosis and Autophagy to Cell Death Induced by Estrone Analogues Which Reversibly Depolymerize Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. CN105585579A - Compound, preparation method thereof, and preparation method of maytansine DM1 - Google Patents [patents.google.com]
- 12. US20070037972A1 - Method of acylating maytansinol with chiral amino acids - Google Patents [patents.google.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. SMCC-DM1 | DM1-SMCC | ADC Conjugation | TargetMol [targetmol.com]
- 15. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 16. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Ansamitocin P-3 in Immunotherapy Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the immunomodulatory functions of Ansamitocin P-3 and detailed protocols for its application in immunotherapy research. This compound, a potent microtubule-depolymerizing agent, has demonstrated significant potential beyond its direct cytotoxic effects on tumor cells, emerging as a powerful modulator of the anti-tumor immune response.
Introduction to this compound in Immunotherapy
This compound is a maytansinoid that primarily functions by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in proliferating cells.[1][2][3] In the context of immunotherapy, its mechanism of action is twofold:
-
Direct Activation of Dendritic Cells (DCs): this compound directly induces the maturation of dendritic cells, the most potent antigen-presenting cells (APCs) of the immune system.[4][5][6] This maturation is characterized by the upregulation of co-stimulatory molecules and the production of pro-inflammatory cytokines, leading to an enhanced ability to prime and activate T cells.[4][5][6]
-
Induction of Immunogenic Cell Death (ICD): By inducing apoptosis in tumor cells, this compound can trigger the release of damage-associated molecular patterns (DAMPs).[1] These endogenous molecules act as danger signals that are recognized by pattern recognition receptors (PRRs) on dendritic cells, further promoting their activation and maturation.
The immunomodulatory properties of this compound make it a promising candidate for combination therapies, particularly with immune checkpoint inhibitors, and as an adjuvant in cancer vaccines.[4][5][6]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the cytotoxic and immunomodulatory effects of this compound.
Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (pM) | Reference |
| MCF-7 | Breast Cancer | 20 ± 3 | [2][3] |
| HeLa | Cervical Cancer | 50 ± 0.5 | [2][3] |
| EMT-6/AR1 | Breast Cancer | 140 ± 17 | [2][3] |
| MDA-MB-231 | Breast Cancer | 150 ± 1.1 | [2][3] |
Table 2: Immunomodulatory Effects of this compound on Dendritic Cells (DCs)
| Parameter | Cell Type | This compound Concentration | Observed Effect | Reference |
| DC Maturation Markers | ||||
| CD80, CD86, CD40, MHC-II | Murine Splenic DCs | 0.1 µM | Significant upregulation, comparable to LPS stimulation. | [4] |
| CD86 | Human Monocyte-derived DCs | 0.1 µM | Potent induction of CD86 expression. | [4] |
| Pro-inflammatory Cytokines | ||||
| IL-1β, IL-6, IL-12 | Murine Splenic DCs | 0.1 µM | Increased production, comparable to LPS stimulation. | [4] |
| Functional Outcomes | ||||
| T-cell Proliferation | Co-culture with murine DCs | 0.1 µM (DC pre-treatment) | Strong proliferation of antigen-specific T-cells. | [4] |
| In vivo DC Maturation | Murine Skin Langerhans Cells | 4 µg (local injection) | Increased expression of CD86 and MHC-II. | [4] |
Signaling Pathways and Mechanisms of Action
This compound's immunomodulatory effects are initiated through its primary mechanism of microtubule depolymerization, which triggers downstream signaling cascades in both tumor cells and dendritic cells.
References
- 1. Maytansine-bearing antibody-drug conjugates induce in vitro hallmarks of immunogenic cell death selectively in antigen-positive target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The microtubule-depolymerizing agent ansamitocin P3 programs dendritic cells toward enhanced anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The microtubule-depolymerizing agent ansamitocin P3 programs dendritic cells toward enhanced anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Ansamitocin P-3: A Potent Inducer of Dendritic Cell Maturation for Enhanced Anti-Tumor Immunity
Application Note AN-DC001
Introduction
Ansamitocin P-3, a microtubule-depolymerizing agent, has been identified as a powerful inducer of dendritic cell (DC) maturation.[1][2] Mature DCs are critical for initiating robust anti-tumor immune responses, and the ability of this compound to program DCs towards a mature phenotype presents a promising avenue for cancer immunotherapy.[1] This document provides detailed application notes and protocols for utilizing this compound to induce the maturation of both murine and human DCs, summarizing its effects on surface marker expression and cytokine production.
Principle
This compound disrupts microtubule polymerization in DCs. This disruption acts as a danger signal, triggering a signaling cascade that leads to the upregulation of co-stimulatory molecules, enhanced antigen presentation, and the production of pro-inflammatory cytokines. This process, known as DC maturation, is essential for the subsequent activation of T cells and the generation of a potent adaptive immune response against tumors.[1][2]
Data Presentation
The following tables summarize the quantitative effects of this compound on murine and human dendritic cells.
Table 1: Effect of this compound on Murine Dendritic Cell Maturation Markers
| Marker | Concentration of this compound (nM) | Mean Fluorescence Intensity (MFI) Fold Increase vs. Control |
| CD80 | 10 | ~2.5 |
| CD86 | 10 | ~3.0 |
| CD40 | 10 | ~2.0 |
| MHCII | 10 | ~2.5 |
Data synthesized from studies on murine spleen-derived dendritic cells treated for 24 hours.[1]
Table 2: Effect of this compound on Human Monocyte-Derived Dendritic Cell (moDC) Maturation Markers
| Marker | Concentration of this compound (nM) | Percentage of Positive Cells (%) |
| HLA-DR | 1 | ~60 |
| 10 | ~80 | |
| CD86 | 1 | ~50 |
| 10 | ~75 | |
| CD83 | 1 | ~40 |
| 10 | ~70 | |
| CD40 | 1 | ~45 |
| 10 | ~70 |
Data represents a dose-dependent increase in the expression of maturation markers on human moDCs after 24 hours of treatment.[1]
Table 3: Pro-inflammatory Cytokine Production by Murine Dendritic Cells Induced by this compound
| Cytokine | Concentration of this compound (nM) | Concentration (pg/mL) |
| IL-1β | 10 | ~150 |
| IL-6 | 10 | ~800 |
| IL-12 | 10 | ~1200 |
Cytokine concentrations were measured in the supernatant of murine DC cultures after 24 hours of stimulation.[1]
Experimental Protocols
Herein are detailed protocols for key experiments involving the use of this compound for inducing DC maturation.
Protocol 1: Generation of Human Monocyte-Derived Dendritic Cells (moDCs)
-
Monocyte Isolation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood by Ficoll-Paque density gradient centrifugation.
-
Enrich for CD14+ monocytes using magnetic-activated cell sorting (MACS) with CD14 MicroBeads according to the manufacturer's instructions.
-
-
Differentiation:
-
Culture the isolated CD14+ monocytes at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Add 50 ng/mL of recombinant human granulocyte-macrophage colony-stimulating factor (GM-CSF) and 20 ng/mL of recombinant human interleukin-4 (IL-4).
-
Incubate at 37°C in a humidified 5% CO2 incubator for 6 days.
-
On day 3, add fresh medium with the same cytokine concentration.
-
Protocol 2: this compound-induced Maturation of Dendritic Cells
-
Cell Seeding:
-
On day 6 of culture, harvest the immature moDCs.
-
Resuspend the cells in fresh culture medium and seed them in 24-well plates at a density of 5 x 10^5 cells/mL.
-
-
Stimulation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Add this compound to the DC cultures at final concentrations ranging from 1 nM to 10 nM. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Protocol 3: Flow Cytometry Analysis of DC Maturation Markers
-
Cell Harvesting and Staining:
-
After the 24-hour incubation with this compound, harvest the DCs.
-
Wash the cells with FACS buffer (PBS containing 2% FBS and 0.05% sodium azide).
-
Stain the cells with fluorescently labeled antibodies against human HLA-DR, CD86, CD83, and CD40 (or murine CD80, CD86, CD40, and MHCII) for 30 minutes at 4°C in the dark.
-
Use appropriate isotype controls for each antibody.
-
-
Data Acquisition and Analysis:
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data using appropriate software to determine the percentage of positive cells and the mean fluorescence intensity (MFI).
-
Protocol 4: Measurement of Cytokine Production by ELISA
-
Supernatant Collection:
-
After the 24-hour stimulation with this compound, centrifuge the cell culture plates and collect the supernatants.
-
-
ELISA Procedure:
-
Perform a sandwich ELISA to quantify the concentrations of IL-1β, IL-6, and IL-12 in the collected supernatants.
-
Follow the manufacturer's instructions for the specific ELISA kits used.
-
Briefly, coat a 96-well plate with a capture antibody overnight.
-
Block the plate and then add the culture supernatants and standards.
-
After incubation and washing, add a biotinylated detection antibody.
-
Follow with an avidin-horseradish peroxidase (HRP) conjugate.
-
Add a substrate solution (e.g., TMB) and stop the reaction.
-
Read the absorbance at 450 nm and calculate the cytokine concentrations based on the standard curve.
-
Visualizations
The following diagrams illustrate the proposed signaling pathway and experimental workflows.
References
Application Notes and Protocols for In Vivo Experimental Design of Ansamitocin P-3 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ansamitocin P-3 is a potent maytansinoid, a class of microtubule-targeting agents that induce mitotic arrest and apoptosis in cancer cells.[1][2] Its high cytotoxicity has made it a compound of interest for cancer therapy, particularly as a payload in antibody-drug conjugates (ADCs).[3][4] This document provides detailed application notes and protocols for the in vivo experimental design of this compound as a standalone agent in murine models, based on available preclinical data. The protocols and data presented herein are intended to serve as a guide for researchers designing efficacy, toxicity, and pharmacokinetic studies.
Mechanism of Action: Microtubule Disruption and Apoptosis
This compound exerts its cytotoxic effects by binding to tubulin, thereby inhibiting the assembly of microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and the activation of the spindle assembly checkpoint.[1][2] Prolonged mitotic arrest ultimately triggers the p53-mediated apoptotic pathway, leading to cancer cell death.[1]
Caption: this compound mechanism of action leading to apoptosis.
In Vitro Activity of this compound
Prior to in vivo studies, in vitro cytotoxicity assays are essential to determine the sensitivity of cancer cell lines to this compound. This data helps in selecting appropriate cell lines for developing xenograft models.
| Cell Line | Cancer Type | IC50 (pM) |
| MCF-7 | Breast Adenocarcinoma | 20 ± 3 |
| HeLa | Cervical Cancer | 50 ± 0.6 |
| EMT-6/AR1 | Murine Mammary Tumor | 140 ± 17 |
| MDA-MB-231 | Breast Adenocarcinoma | 150 ± 1.1 |
| Data sourced from[1][2]. |
In Vivo Efficacy and Toxicity of this compound in Murine Models
The in vivo efficacy of standalone this compound has been evaluated in a limited number of murine models. The available data suggests a narrow therapeutic window, with toxicity being a significant consideration.
| Murine Model | Cancer Type | Route of Administration | Dosing Regimen | Efficacy Outcome | Toxicity Observations | Reference |
| BDF1 Mice | B16 Melanoma | Intraperitoneal (IP) | 3.1 µg/kg/injection, daily for 9 days | 124% increase in median survival time compared to control | Not specified | NCI In Vivo Screening Data[5] |
| Nude Mice | Gastric Cancer Xenograft | Not specified | 0.1 mg/kg | Little to no anti-tumor activity | Not specified | [6] |
| Nude Mice | Gastric Cancer Xenograft | Not specified | 0.5 mg/kg | Not specified | Severe side effects, including significant body weight loss | [6] |
| C57BL/6 Mice | EG-7 Thymoma | Intratumoral (IT) | 4 µ g/mouse (single dose) | Enhanced anti-tumor immunity (immunomodulatory effect) | Not specified | [6] |
| C57BL/6 Mice | MC38 Colon Adenocarcinoma | Intravenous (IV) | 0.3 mg/kg | Synergistic tumor growth inhibition with immunotherapy | Not specified | [6] |
Pharmacokinetics of this compound
| Species | Administration | Key Findings | Reference |
| Sprague-Dawley Rat | Intravenous (IV) Bolus | Plasma concentration-time profiles followed a triexponential decline, suggesting distribution into deep tissue compartments with slow equilibration back into the bloodstream. | [6] |
| Sprague-Dawley Rat | In vitro (Liver Microsomes) | Approximately 20% of this compound was metabolized in rat liver microsomes. The major metabolite identified in urine after IV administration was 10-O-demethylated this compound. | [7] |
Note: Given the lack of mouse-specific PK data, a pilot pharmacokinetic study in the selected murine strain is highly recommended before proceeding with large-scale efficacy studies.
Experimental Protocols
Protocol 1: General Procedure for Establishing Subcutaneous Xenograft Models
This protocol describes the general steps for establishing a subcutaneous tumor model using a selected cancer cell line.
Caption: Workflow for establishing a subcutaneous xenograft model.
Materials:
-
Selected cancer cell line (e.g., B16-F10, EMT-6)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can improve tumor take rate)
-
Immunocompromised mice (e.g., NOD/SCID, NSG, or Nude mice)
-
Syringes (1 mL) with 27-gauge needles
-
Calipers
Procedure:
-
Cell Culture: Culture the selected cancer cells in their recommended complete medium until they reach 70-80% confluency.
-
Cell Harvesting: Wash the cells with PBS, and then detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and collect the cells into a conical tube.
-
Cell Counting and Preparation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in cold, sterile PBS or a PBS/Matrigel mixture. Perform a cell count using a hemocytometer or automated cell counter. Adjust the concentration to the desired density (e.g., 5 x 10^7 cells/mL for a 100 µL injection volume). Keep the cell suspension on ice.
-
Implantation: Anesthetize the mice. Subcutaneously inject the prepared cell suspension (e.g., 100 µL) into the right flank of each mouse.
-
Tumor Monitoring: Monitor the mice for tumor growth. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Cohort Formation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Protocol 2: Efficacy Study of this compound in a Syngeneic B16 Melanoma Model
This protocol is based on the NCI screening data for this compound.
Caption: Workflow for an in vivo efficacy study of this compound.
Materials:
-
B16 melanoma cells
-
BDF1 mice
-
This compound
-
Vehicle components (e.g., saline, ethanol or DMSO, PEG300)
-
Syringes and needles for IP injection
Procedure:
-
Tumor Implantation: Implant B16 melanoma cells intraperitoneally into BDF1 mice.
-
Cohort Formation: 24 hours after implantation, randomize the mice into treatment and vehicle control groups (n=8-10 mice per group).
-
Drug Preparation: Prepare the dosing solution of this compound at 3.1 µg/kg. The vehicle mentioned in the NCI data is saline and alcohol. A common alternative for maytansinoids is a formulation of saline and PEG300.[6] The final concentration of the organic solvent should be minimized.
-
Administration: Administer the prepared this compound solution or vehicle control to the respective groups via intraperitoneal injection daily for 9 consecutive days.
-
Monitoring:
-
Survival: Monitor the mice daily and record survival.
-
Toxicity: Measure body weight daily as an indicator of toxicity. Observe the mice for any clinical signs of distress.
-
Tumor Burden: For subcutaneous models, measure tumor volume 2-3 times per week.
-
-
Endpoint: The primary endpoint is an increase in the median survival time of the treatment group compared to the control group. Tumor growth inhibition can be calculated for subcutaneous models.
Protocol 3: Pilot Pharmacokinetic Study of this compound in Mice
This protocol provides a framework for a pilot PK study in mice, adapted from methodologies used for rats.[6]
Materials:
-
CD-1 or other appropriate mouse strain
-
This compound
-
Formulation vehicle (e.g., normal saline and PEG300)
-
Cannulas for blood collection (if performing serial sampling)
-
Microcentrifuge tubes with anticoagulant (e.g., EDTA)
-
LC/MS/MS system
Procedure:
-
Animal Preparation: Use male CD-1 mice (or another appropriate strain), 6-8 weeks old. For serial blood sampling, cannulation of the jugular vein may be performed prior to the study.
-
Drug Formulation and Administration: Formulate this compound in a suitable vehicle. Administer a single dose via intravenous (IV) bolus injection (e.g., through the tail vein).
-
Blood Sampling:
-
Serial Sampling: If using cannulated animals, collect blood samples (e.g., 50-100 µL) at multiple time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dose.
-
Terminal Sampling: If not using cannulated animals, use a sparse sampling design where groups of mice (n=3-4 per time point) are euthanized at each designated time point for blood collection via cardiac puncture.
-
-
Plasma Preparation: Immediately transfer collected blood into tubes containing anticoagulant. Centrifuge at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.
-
Sample Analysis:
-
Develop and validate a sensitive LC/MS/MS method for the quantification of this compound in mouse plasma.[6]
-
Extract this compound from the plasma samples (e.g., using ethyl acetate).
-
Analyze the samples using the validated LC/MS/MS method.
-
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and area under the curve (AUC).
Conclusion
The in vivo evaluation of this compound in murine models requires careful consideration of its potent cytotoxicity and narrow therapeutic index. The protocols and data provided in these application notes offer a foundation for designing robust preclinical studies. It is crucial to begin with in vitro characterization to select appropriate models, followed by pilot toxicity and pharmacokinetic studies to determine a safe and potentially efficacious dosing range before embarking on large-scale efficacy experiments. The historical success of maytansinoids in B-16 melanoma and P388 leukemia models suggests these may be valuable systems for further investigation of this compound's anti-tumor activity.[1]
References
- 1. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Melding of Drug Screening Platforms for Melanoma [frontiersin.org]
- 3. The Antitumor Agent this compound Binds to Cell Division Protein FtsZ in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In Vivo Screening Data Summary [dtp.cancer.gov]
- 6. An API LC/MS/MS quantitation method for this compound (AP3) and its preclinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Ansamitocin P-3 by High-Performance Liquid Chromatography
Introduction
Ansamitocin P-3 is a potent antitumor maytansinoid produced by fermentation of the actinomycete Actinosynnema pretiosum.[1] As a key component in the development of Antibody-Drug Conjugates (ADCs), obtaining high-purity this compound is critical for its therapeutic efficacy and safety. The purification process is challenging due to the complexity of the fermentation broth, which contains a mixture of related ansamitocin analogues and other metabolites. This document provides detailed protocols for the extraction, pre-purification, and final purification of this compound using High-Performance Liquid Chromatography (HPLC), with a focus on preparative-scale separation.
Overall Purification Workflow
The purification of this compound is a multi-step process that begins with the extraction from the fermentation broth, followed by preliminary purification using conventional chromatography, and culminating in a final polishing step by preparative HPLC.
References
Application Notes and Protocols for Studying the Spindle Assembly Checkpoint Using Ansamitocin P-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ansamitocin P-3 is a potent microtubule inhibitor that serves as a powerful tool for investigating the intricacies of the spindle assembly checkpoint (SAC). By depolymerizing microtubules, this compound induces mitotic arrest, providing a robust system for studying the molecular mechanisms that ensure faithful chromosome segregation.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound to study the SAC in cancer cell lines.
This compound exerts its cytotoxic effects by binding to tubulin and inhibiting microtubule polymerization.[1][3] This disruption of microtubule dynamics leads to the activation of the SAC, a critical cellular surveillance mechanism that prevents the premature separation of sister chromatids until all chromosomes are properly attached to the mitotic spindle.[1][2] The activation of the SAC involves the recruitment of key checkpoint proteins, such as Mad2 and BubR1, to unattached kinetochores.[1][4] These proteins initiate a signaling cascade that ultimately inhibits the anaphase-promoting complex/cyclosome (APC/C), thereby delaying the onset of anaphase.
Data Presentation
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | IC50 (pM) | Reference |
| MCF-7 (Breast Cancer) | 20 ± 3 | [1] |
| HeLa (Cervical Cancer) | 50 ± 0.5 | [1] |
| EMT-6/AR1 (Murine Mammary Carcinoma) | 140 ± 17 | [1] |
| MDA-MB-231 (Breast Cancer) | 150 ± 1.1 | [1] |
Table 2: Effect of this compound on Mitotic Index in MCF-7 Cells
| This compound Concentration (pM) | Mitotic Index (%) | Reference |
| 0 (Control) | 3 ± 0.5 | [1] |
| 20 | 23 ± 3 | [1] |
| 50 | 33 ± 0.8 | [1] |
| 100 | 44 ± 4 | [1] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound induced Spindle Assembly Checkpoint signaling pathway.
Caption: Experimental workflow for studying the SAC with this compound.
Experimental Protocols
Cell Culture and this compound Treatment
Objective: To culture cancer cell lines and treat them with this compound to induce mitotic arrest.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Cell culture plates/flasks
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture cells in complete growth medium to ~70-80% confluency.
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. A typical concentration range for inducing mitotic arrest is 20-100 pM.[1][2]
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control (DMSO).
-
Incubate the cells for the desired time period (e.g., 24 hours) to induce mitotic arrest.[1]
Cell Synchronization (Optional)
Objective: To enrich the cell population in a specific phase of the cell cycle before this compound treatment for more synchronized mitotic entry.
Protocol (Double Thymidine Block): [5]
-
Treat cells with 2 mM thymidine for 16-18 hours.
-
Wash the cells twice with PBS and add fresh complete medium.
-
Incubate for 8-9 hours.
-
Add 2 mM thymidine again and incubate for another 16-18 hours.
-
Release the cells from the block by washing twice with PBS and adding fresh medium. Cells will proceed synchronously through the S, G2, and M phases. This compound can be added at a time point when cells are expected to be in G2/M.
Cell Viability Assay (Sulforhodamine B - SRB Assay)
Objective: To determine the cytotoxic effect of this compound and calculate the IC50 value.
Materials:
-
96-well plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with a range of this compound concentrations for 24-48 hours.
-
Fix the cells by gently adding 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Stain the cells with 100 µL of 0.4% SRB solution for 30 minutes at room temperature.
-
Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Dissolve the bound stain by adding 200 µL of 10 mM Tris base solution to each well.
-
Measure the absorbance at 510 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Objective: To analyze the cell cycle distribution and quantify the percentage of cells in G2/M phase following this compound treatment.
Materials:
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
70% ethanol, ice-cold
-
Flow cytometer
Protocol:
-
Treat cells with this compound as described in Protocol 1.
-
Harvest both adherent and floating cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to model the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Immunofluorescence Staining of SAC Proteins and Microtubules
Objective: To visualize the localization of SAC proteins (Mad2 and BubR1) at kinetochores and the disruption of microtubules upon this compound treatment.
Materials:
-
Cells grown on coverslips
-
Paraformaldehyde (PFA), 4% in PBS
-
Triton X-100, 0.5% in PBS
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibodies:
-
Rabbit anti-Mad2
-
Mouse anti-BubR1
-
Mouse anti-α-tubulin
-
-
Secondary antibodies:
-
Alexa Fluor 488 goat anti-rabbit IgG
-
Alexa Fluor 594 goat anti-mouse IgG
-
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips in a culture dish and treat with this compound.
-
Fix the cells with 4% PFA for 10 minutes at room temperature.
-
Permeabilize the cells with 0.5% Triton X-100 for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash the coverslips three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the coverslips three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope and capture images.[6]
Quantitative Analysis of Immunofluorescence:
-
Acquire z-stack images of mitotic cells.
-
Use image analysis software (e.g., ImageJ) to quantify the fluorescence intensity of Mad2 and BubR1 at kinetochores.[7][8]
-
Define regions of interest (ROIs) around individual kinetochores and measure the mean fluorescence intensity.
-
Subtract the background fluorescence from a nearby region.
-
Compare the kinetochore intensity in control versus this compound-treated cells.
Western Blotting for SAC Proteins
Objective: To detect the expression levels and phosphorylation status of SAC proteins (Mad2, BubR1, and phospho-BubR1).[1]
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-Mad2
-
Mouse anti-BubR1
-
Rabbit anti-phospho-BubR1
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse this compound-treated and control cells in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[9][10]
-
Quantify band intensities and normalize to the loading control.
Co-Immunoprecipitation (Co-IP) of Mad2 and Cdc20
Objective: To investigate the interaction between Mad2 and its binding partner Cdc20, which is a key step in SAC activation.[11][12]
Materials:
-
Co-IP lysis buffer (non-denaturing)
-
Anti-Mad2 antibody or anti-Cdc20 antibody
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
Protocol:
-
Lyse this compound-treated cells in Co-IP lysis buffer.
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-Cdc20) overnight at 4°C.
-
Add Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against Mad2 and Cdc20.[11][13][14]
By following these detailed protocols, researchers can effectively utilize this compound as a tool to dissect the molecular events of the spindle assembly checkpoint, providing valuable insights into cell cycle regulation and potential therapeutic strategies for cancer.
References
- 1. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Antitumor Agent this compound Binds to Cell Division Protein FtsZ in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Mammalian mad2 and bub1/bubR1 recognize distinct spindle-attachment and kinetochore-tension checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of western blotting for the detection of proteins of different molecular weight - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A new Mad2-interacting domain of Cdc20 is critical for the function of Mad2–Cdc20 complex in the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The checkpoint protein MAD2 and the mitotic regulator CDC20 form a ternary complex with the anaphase-promoting complex to control anaphase initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of an Overlapping Binding Domain on Cdc20 for Mad2 and Anaphase-Promoting Complex: Model for Spindle Checkpoint Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bitesizebio.com [bitesizebio.com]
Preparation of Ansamitocin P-3 Stock Solutions for Preclinical Research
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
Ansamitocin P-3 is a potent antitumor agent that functions as a microtubule inhibitor, making it a valuable compound in cancer research and for the development of antibody-drug conjugates (ADCs).[1][2] Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for various experimental applications.
Introduction
This compound, a maytansinoid, exerts its cytotoxic effects by binding to tubulin and inhibiting microtubule assembly.[3][4] This disruption of the microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis, often through a p53-mediated pathway.[3] Given its high potency, with IC50 values in the picomolar range for some cell lines, precise and accurate preparation of solutions is paramount.[3] This guide outlines the necessary steps to ensure the integrity and stability of this compound for experimental use.
Materials and Reagents
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol (EtOH), anhydrous
-
Methanol (MeOH)
-
N,N-Dimethylformamide (DMF)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Ultrasonic bath (optional)
Quantitative Data Summary
The solubility and recommended storage conditions for this compound are summarized in the tables below.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ≥ 100 mg/mL (157.44 mM) | [5][6] |
| Ethanol | 55 mg/mL | [6][7] |
| Methanol | 10 mg/mL | [] |
| DMF | 20 mg/mL | [] |
| Water | Insoluble | [6] |
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [9] |
| 4°C | 2 years | [10] | |
| Stock Solution (in solvent) | -80°C | Up to 2 years | [5][11] |
| -20°C | Up to 1 year | [5] |
Note: To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The molecular weight of this compound is 635.14 g/mol .[12]
Procedure:
-
Pre-weighing Preparation: Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation of moisture onto the powder.
-
Weighing: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.635 mg of this compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. For 0.635 mg of the compound, add 100 µL of DMSO. It is recommended to use newly opened DMSO as it is hygroscopic, and absorbed moisture can affect solubility.[5]
-
Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, brief sonication in an ultrasonic bath can aid in dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes or vials to protect from light. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[5][11]
Protocol for Preparing Working Solutions for Cell-Based Assays
For most in vitro cell culture experiments, the high concentration stock solution will need to be serially diluted to the final working concentration in the cell culture medium.
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium. For example, dilute the 10 mM stock solution 1:1000 in culture medium to create a 10 µM intermediate solution.
-
Final Dilution: Use the intermediate solution to prepare the final desired concentrations for your experiment. For example, to achieve a final concentration of 100 pM in a 1 mL well, add 10 µL of the 10 µM intermediate solution.
-
Immediate Use: It is recommended to prepare working solutions fresh for each experiment and use them immediately.
Mandatory Visualizations
Experimental Workflow
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Antitumor Agent this compound Binds to Cell Division Protein FtsZ in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound CAS#: 66584-72-3 [m.chemicalbook.com]
- 9. medkoo.com [medkoo.com]
- 10. abmole.com [abmole.com]
- 11. This compound|66584-72-3|MSDS [dcchemicals.com]
- 12. This compound = 90 HPLC 66584-72-3 [sigmaaldrich.com]
Troubleshooting & Optimization
Overcoming Ansamitocin P-3 solubility issues in aqueous solutions
Welcome to the technical support center for Ansamitocin P-3. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a primary focus on its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in aqueous solutions and organic solvents?
A1: this compound is sparingly soluble in aqueous solutions. Its solubility in water is approximately 10.4 µg/mL.[1] However, it exhibits good solubility in several organic solvents. For detailed solubility data, please refer to Table 1.
Q2: My this compound is not dissolving in my aqueous buffer. What am I doing wrong?
A2: This is a common issue due to the low aqueous solubility of this compound. Direct dissolution in aqueous buffers is often unsuccessful. It is recommended to first prepare a concentrated stock solution in an appropriate organic solvent, such as DMSO, and then dilute this stock solution into your aqueous experimental medium. Be aware that the final concentration of the organic solvent in your aqueous solution should be kept low to avoid toxicity to cells.
Q3: I observed precipitation when I diluted my DMSO stock solution of this compound into my aqueous buffer. How can I prevent this?
A3: Precipitation upon dilution of a concentrated DMSO stock into an aqueous medium is a common challenge. Here are a few troubleshooting tips:
-
Lower the final concentration: The final concentration of this compound in your aqueous solution may be exceeding its solubility limit in the presence of a small amount of DMSO. Try working with a more diluted final concentration.
-
Increase the percentage of co-solvent: If your experimental system allows, a slightly higher percentage of the organic co-solvent in the final aqueous solution can help maintain solubility.
-
Use a co-solvent system: For in vivo experiments or other applications requiring higher concentrations, a co-solvent system can be employed. A commonly used system is a combination of DMSO, PEG300, Tween-80, and saline.[2]
-
Sonication: Gentle sonication after dilution can sometimes help to redissolve fine precipitates.[2]
-
Warm the solution: Gently warming the solution to 37°C may aid in dissolution.[3]
Q4: What are the recommended storage conditions for this compound powder and stock solutions?
A4:
-
Powder: Store the solid form of this compound at -20°C.[4]
-
Stock Solutions: Prepare stock solutions in a suitable organic solvent like DMSO. It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C.[2] Due to the hygroscopic nature of DMSO, it is crucial to use freshly opened DMSO to prepare stock solutions to ensure maximum solubility.[2]
Q5: Are there alternative methods to improve the aqueous solubility of this compound for my experiments?
A5: Yes, several formulation strategies can be employed to enhance the aqueous solubility and bioavailability of this compound. These include:
-
Liposomal Formulations: Encapsulating this compound within liposomes can significantly improve its solubility and delivery to target cells.[5]
-
Cyclodextrin Inclusion Complexes: Forming an inclusion complex with cyclodextrins can increase the aqueous solubility of poorly soluble drugs like this compound.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| Water | 10.4 µg/mL[1] |
| 10% (w/v) Ethanol | 50.3 µg/mL[1] |
| DMSO | ≥ 100 mg/mL[2] |
| Ethanol | ~55 mg/mL[6] |
| Methanol | 10 mg/mL |
| DMF | 20 mg/mL |
Table 2: Example Co-Solvent Formulations for Improved Aqueous Solubility
| Formulation Components | Achievable Concentration | Appearance |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[2] | Clear Solution[2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL[2] | Suspended Solution (requires sonication)[2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL[2] | Clear Solution[2] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Equilibrate the this compound vial to room temperature before opening.
-
Add a precise volume of fresh, anhydrous DMSO to the vial to achieve a high concentration stock solution (e.g., 10 mM or as desired).
-
Vortex the vial thoroughly to ensure complete dissolution. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.[3]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.
-
Store the aliquots at -80°C.
Protocol 2: Preparation of this compound Loaded Liposomes (Conceptual Protocol)
This protocol is a general guideline. Optimization will be required for specific experimental needs.
-
Lipid Film Hydration:
-
Dissolve a suitable lipid mixture (e.g., DPPC, Cholesterol, and DSPE-PEG) in chloroform in a round-bottom flask.
-
Add this compound (dissolved in a small amount of chloroform or other suitable organic solvent) to the lipid solution.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS) by vortexing or gentle agitation at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).
-
-
Vesicle Size Reduction:
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or subject it to multiple extrusion cycles through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove any unencapsulated this compound by size exclusion chromatography or dialysis.
-
-
Characterization:
-
Characterize the liposomes for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
-
Protocol 3: Preparation of this compound Cyclodextrin Inclusion Complex (Conceptual Protocol)
This protocol is a general guideline. The choice of cyclodextrin and the molar ratio will need to be optimized.
-
Preparation of Cyclodextrin Solution:
-
Dissolve a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in an aqueous buffer to a desired concentration.
-
-
Complexation:
-
Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Slowly add the this compound solution to the cyclodextrin solution with constant stirring.
-
Continue stirring the mixture at room temperature for an extended period (e.g., 24-48 hours) to allow for complex formation.
-
-
Lyophilization (Optional):
-
To obtain a solid powder of the inclusion complex, the solution can be freeze-dried (lyophilized).
-
-
Characterization:
-
Confirm the formation of the inclusion complex using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, or Differential Scanning Calorimetry (DSC).
-
Determine the increase in aqueous solubility by measuring the concentration of this compound in the aqueous phase after filtration.
-
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: this compound mechanism of action leading to apoptosis.
References
- 1. 66547-09-9・this compound・018-14831[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. abmole.com [abmole.com]
- 5. Microfluidic fabrication of photo-responsive this compound loaded liposomes for the treatment of breast cancer - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 6. This compound CAS#: 66584-72-3 [m.chemicalbook.com]
Technical Support Center: Optimizing Ansamitocin P-3 Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Ansamitocin P-3 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent anti-tumor agent that functions as a microtubule inhibitor.[1] It binds to tubulin, the building block of microtubules, at a site that partially overlaps with the vinblastine binding site.[2][3] This binding disrupts microtubule dynamics by causing their depolymerization.[2][4] The disruption of the microtubule network, which is crucial for cell division, leads to a blockage of cells in the mitotic (M) phase of the cell cycle.[1][2] Subsequently, this mitotic arrest activates the p53-mediated apoptotic pathway, leading to programmed cell death.[1][2]
Q2: What is a typical concentration range for this compound in cell-based assays?
This compound is highly potent, with effective concentrations typically in the picomolar (pM) to low nanomolar (nM) range. The half-maximal inhibitory concentration (IC50) for cell proliferation varies significantly depending on the cell line. For example, IC50 values have been reported to be as low as 20 pM in MCF-7 cells and up to 150 pM in MDA-MB-231 cells.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare and store this compound stock solutions?
This compound is typically soluble in organic solvents such as DMSO, ethanol, and DMF.[5] It is recommended to prepare a high-concentration stock solution in 100% DMSO, for example, at 10 mM. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[3][6] When preparing working solutions, dilute the DMSO stock in cell culture medium. Ensure the final DMSO concentration in your assay does not exceed a level that is toxic to your cells (typically ≤ 0.1%).
Q4: How long should I incubate my cells with this compound?
The optimal incubation time depends on the specific assay and the cell line's doubling time. For cell proliferation assays, incubation times of 24 to 72 hours are common.[1][3] For cell cycle analysis, a 24-hour incubation is often sufficient to observe mitotic arrest.[1] For apoptosis assays, a 24 to 48-hour incubation period is typically used to detect apoptotic events.[1] It is advisable to perform a time-course experiment to determine the optimal incubation period for your experimental setup.
Data Presentation: this compound IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, providing a starting point for determining the appropriate concentration range for your experiments.
| Cell Line | Cancer Type | IC50 (pM) | Incubation Time (h) | Assay Method |
| MCF-7 | Breast Adenocarcinoma | 20 ± 3 | 48 | Sulforhodamine B |
| HeLa | Cervical Carcinoma | 50 ± 0.5 | 24 | Sulforhodamine B |
| EMT-6/AR1 | Mouse Mammary Tumor | 140 ± 17 | 24 | Sulforhodamine B |
| MDA-MB-231 | Breast Adenocarcinoma | 150 ± 1.1 | 24 | Sulforhodamine B |
| A-549 | Lung Carcinoma | 400 | Not Specified | Not Specified |
| HT-29 | Colon Adenocarcinoma | 400 | Not Specified | Not Specified |
| HCT-116 | Colon Carcinoma | 81 | Not Specified | Not Specified |
| U937 | Histiocytic Lymphoma | 180 | 72 | Not Specified |
Experimental Protocols
Cell Proliferation Assay (Sulforhodamine B Assay)
This protocol is adapted from a study on the effects of this compound on various cancer cell lines.[1][7]
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the incubation period.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 1 pM to 1000 pM). Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 24 to 48 hours, depending on the cell line.[1][7]
-
Cell Fixation: Gently remove the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plates five times with tap water and allow them to air dry completely.
-
Staining: Add 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Dye Solubilization: Allow the plates to air dry completely. Add 10 mM Tris base solution to each well to solubilize the bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol is based on a study investigating the effect of this compound on the MCF-7 cell cycle.[1]
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 20 pM, 50 pM, 100 pM) for 24 hours.[1]
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Cell Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is derived from a study on this compound-induced apoptosis in MCF-7 cells.[1]
-
Cell Treatment: Seed cells and treat with different concentrations of this compound (e.g., 50 pM) for 24 to 48 hours.[1]
-
Cell Harvesting: Collect both the adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Troubleshooting Guides
General Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Compound Precipitation in Media | - High final concentration of this compound. - High final concentration of DMSO. - Interaction with media components. | - Prepare working solutions by diluting the high-concentration DMSO stock in pre-warmed media with vigorous mixing. - Ensure the final DMSO concentration is kept low (e.g., <0.1%). - If precipitation persists, consider using a solubilizing agent like Pluronic F-127, but validate its effect on your cells first. |
| Inconsistent/Irreproducible Results | - Inconsistent cell seeding density. - Variation in incubation times. - Degradation of this compound stock solution. - Cell line instability or high passage number. | - Ensure accurate and consistent cell counting and seeding. - Use a timer for precise incubation periods. - Aliquot stock solutions to avoid multiple freeze-thaw cycles. Store properly at -20°C or -80°C. - Use low-passage cells and regularly check for mycoplasma contamination. |
| High Cytotoxicity in Vehicle Control | - DMSO concentration is too high. - Contamination of stock solution or media. | - Perform a DMSO toxicity curve to determine the maximum tolerated concentration for your cell line. - Use sterile techniques and fresh, high-quality reagents. |
Assay-Specific Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Signal | - Contamination of media or reagents. - Reagent interaction with the compound. | - Check for microbial contamination. - Run a control with compound and assay reagent in cell-free media to check for direct interaction. |
| Low Signal or Poor Dynamic Range | - Insufficient cell number. - Suboptimal incubation time with the assay reagent. | - Optimize cell seeding density. - Optimize the incubation time for the specific assay reagent with your cell line. |
| Issue | Possible Cause | Suggested Solution |
| Broad G1 and G2 Peaks (High CV) | - Inconsistent staining. - Cell clumps. | - Ensure proper mixing during staining. - Filter the cell suspension through a nylon mesh before analysis. |
| Debris in the Lower Channels | - Excessive cell death and fragmentation. | - Gate out debris during analysis. - If excessive, consider reducing the compound concentration or incubation time. |
| Issue | Possible Cause | Suggested Solution |
| High Percentage of Annexin V+/PI+ Cells in Control | - Harsh cell handling during harvesting (e.g., over-trypsinization). - Cells are not healthy. | - Use a gentle cell detachment method and minimize centrifugation speed. - Ensure cells are in the logarithmic growth phase and not overly confluent. |
| Weak Annexin V Staining | - Insufficient incubation time with the compound. - Low concentration of Annexin V reagent. | - Perform a time-course experiment to determine the optimal time for apoptosis induction. - Use the recommended concentration of Annexin V. |
Visualizations
This compound Mechanism of Action
Caption: this compound's mechanism of action leading to apoptosis.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for optimizing and evaluating this compound.
Troubleshooting Logic for Compound Precipitation
Caption: Troubleshooting guide for this compound precipitation.
References
- 1. yeasenbio.com [yeasenbio.com]
- 2. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cell Cycle - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bosterbio.com [bosterbio.com]
Ansamitocin P-3 stability and long-term storage protocols
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and long-term storage of Ansamitocin P-3. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
This compound should be stored as a powder at -20°C for optimal long-term stability, where it can be viable for up to four years.[1] For shorter durations, it can be stored at 4°C for up to two years.[2] When dissolved in a solvent, it is best stored at -80°C.[2][3]
Q2: How should I handle this compound upon receipt?
This compound is typically shipped at ambient temperature as a powder.[2] Upon receipt, it is crucial to store it under the recommended conditions immediately to maintain its stability.
Q3: What solvents can I use to dissolve this compound?
This compound is soluble in several organic solvents.[] Good solubility has been reported in DMF (20 mg/ml), DMSO (10 mg/ml), methanol (10 mg/ml), and ethanol (1 mg/ml).[1][] It is also soluble in DCM and THF.[]
Q4: How stable is this compound in solution?
When dissolved in a solvent, this compound is significantly less stable than in its powdered form. It is recommended to store solutions at -80°C, where they can be kept for up to 3 months.[2] At -20°C, the stability in solution is reduced to approximately two weeks.[2]
Q5: What are the known degradation pathways for this compound?
Detailed public information on the specific degradation pathways of this compound is limited. However, like other maytansinoids, it is susceptible to hydrolysis, particularly at the C-3 ester linkage, especially under strong acidic or alkaline conditions.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in my assay. | Improper storage of this compound solution. | Always prepare fresh solutions for your experiments. If you must store solutions, aliquot and store at -80°C for no longer than 3 months.[2] Avoid repeated freeze-thaw cycles. |
| Degradation due to inappropriate solvent pH. | Ensure the solvent system used is within a neutral pH range. Avoid strong acids or alkalis.[3] | |
| Precipitation of this compound in my aqueous buffer. | Low aqueous solubility. | This compound has limited solubility in aqueous solutions. First, dissolve it in an organic solvent like DMSO and then dilute it with your aqueous buffer. For a final concentration of 2.5 mg/mL, a suggested protocol is to add 100 μL of a 25.0 mg/mL DMSO stock solution to 400 μL of PEG300, mix, then add 50 μL of Tween-80, mix again, and finally add 450 μL of saline.[5] |
| Inconsistent results between experiments. | Inconsistent concentration of this compound due to improper dissolution. | Ensure the compound is fully dissolved before use. Sonication may be recommended for some solvents.[6] Always vortex thoroughly after dissolution. |
| Use of old stock solutions. | As a best practice, use freshly prepared solutions or solutions that have been stored correctly and are within the recommended stability window. |
Stability and Storage Protocols
Summary of Storage Conditions and Stability
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | ≥ 4 years | [1] |
| Powder | -20°C | 3 years | [2] |
| Powder | 4°C | 2 years | [2] |
| In Solvent | -80°C | 3 months | [2] |
| In Solvent | -20°C | 2 weeks | [2] |
Solubility Data
| Solvent | Concentration | Source |
| DMF | 20 mg/ml | [1][] |
| DMSO | 10 mg/ml | [1] |
| Methanol | 10 mg/ml | [] |
| Ethanol | 1 mg/ml | [1][] |
| DMF:PBS(pH7.2) (1:2) | 0.33 mg/ml | [1] |
Experimental Protocols
Protocol for Assessing this compound Stability in Solution
This protocol outlines a general method to assess the stability of this compound in a specific solvent and temperature condition.
-
Preparation of Stock Solution:
-
Accurately weigh this compound powder.
-
Dissolve in the desired solvent (e.g., DMSO) to a known concentration.
-
-
Incubation:
-
Aliquot the stock solution into multiple vials.
-
Store the vials at the desired temperature conditions (e.g., -80°C, -20°C, 4°C, room temperature).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 12 weeks), remove one vial from each temperature condition.
-
Analyze the concentration and purity of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the initial time point (T=0).
-
Calculate the percentage of degradation over time for each storage condition.
-
Visualizations
References
Troubleshooting variability in Ansamitocin P-3 experimental results
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Ansamitocin P-3. Our goal is to help you achieve consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing significant variability in the IC50 values for this compound between my experiments and published data?
A: Variability in IC50 values is a common issue and can be attributed to several factors:
-
Cell Line Sensitivity: Different cancer cell lines exhibit vastly different sensitivities to this compound. For example, the IC50 for MCF-7 cells is in the low picomolar range, while for other lines it can be significantly higher.[1][2][3][4]
-
Experimental Conditions: Factors such as cell density at the time of treatment, incubation duration (e.g., 24h vs. 48h), and serum concentration in the media can all influence the apparent IC50.[3][5]
-
Assay Method: The method used to measure cell viability (e.g., Sulforhodamine B, MTT, CellTiter-Glo) can yield different IC50 values.
-
Compound Stability: The stability of this compound in your working solution can affect its potency. It is recommended to use freshly prepared working solutions for each experiment.[1]
Q2: My this compound solution, dissolved in DMSO, appears to have precipitated after storage. Can I still use it?
A: No, you should not use a solution with visible precipitate. Precipitation indicates that the compound has come out of solution, and the actual concentration will be lower than intended, leading to inaccurate results. To avoid this:
-
Ensure Complete Dissolution: When preparing the stock solution, ensure the compound is fully dissolved. Gentle warming (to 37°C) and sonication can aid dissolution.[1][5]
-
Proper Storage: Store stock solutions in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can decrease stability and cause precipitation.[1][5]
-
Check Solubility Limits: Do not exceed the known solubility of this compound in your chosen solvent.
Q3: How can I confirm that this compound is active in my cellular assay?
A: The primary mechanism of this compound is the disruption of microtubule dynamics, leading to cell cycle arrest in the G2/M phase.[1][2] You can verify its activity by:
-
Cell Cycle Analysis: Use flow cytometry to analyze the DNA content of treated cells. A significant increase in the cell population in the G2/M phase is a clear indicator of this compound activity.[1][3]
-
Immunofluorescence Microscopy: Stain for microtubules (e.g., using an anti-tubulin antibody). Treated cells should show disrupted or depolymerized microtubules and aberrant mitotic spindles compared to vehicle-treated controls.[2][6]
Q4: What is the best way to handle and store this compound to ensure its long-term stability?
A: Proper handling and storage are critical for maintaining the compound's potency.
-
Stock Solutions: Prepare a high-concentration stock solution in an appropriate solvent like DMSO.[5][7] Aliquot this stock into single-use vials to avoid contamination and degradation from multiple freeze-thaw cycles.
-
Storage Temperature: Store the aliquoted stock solution at -20°C for up to one year or at -80°C for up to two years.[1]
-
Working Solutions: Dilute the stock solution to the final working concentration immediately before use. Do not store dilute working solutions.[1]
Data Presentation
Table 1: this compound Efficacy (IC50/ED50) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / ED50 | Reference |
| MCF-7 | Breast Adenocarcinoma | 20 ± 3 pM | [1][2] |
| HeLa | Cervical Cancer | 50 ± 0.5 pM | [1][2] |
| EMT-6/AR1 | Murine Mammary Tumor | 140 ± 17 pM | [1][2] |
| MDA-MB-231 | Breast Adenocarcinoma | 150 ± 1.1 pM | [1][2] |
| HCT-116 | Colon Carcinoma | 0.081 nM | [6] |
| A-549 | Lung Carcinoma | 4 x 10⁻⁷ µg/mL | [5][6] |
| HT-29 | Colon Adenocarcinoma | 4 x 10⁻⁷ µg/mL | [5][6] |
| U937 | Histiocytic Lymphoma | 0.18 nM | [1] |
Table 2: Recommended Storage and Handling of this compound Solutions
| Solution Type | Solvent | Storage Temperature | Recommended Duration | Key Handling Notes |
| Powder | - | 2-8°C or -20°C | ≥ 3 years | Store in a well-sealed container away from oxidizing agents. |
| Stock Solution | DMSO, Ethanol | -20°C | Up to 1 month[5] - 1 year[1] | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution | DMSO, Ethanol | -80°C | Up to 6 months[5] - 2 years[1] | Preferred method for long-term storage. |
| Working Solution | Cell Culture Media | Room Temperature / 37°C | Use immediately | Prepare fresh for each experiment from stock solution. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Calculate Required Mass: Determine the mass of this compound powder needed to prepare a stock solution of desired concentration (e.g., 10 mM in DMSO).
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the vial of this compound. Vortex thoroughly. If needed, sonicate briefly in a water bath or warm to 37°C to ensure complete dissolution.[5]
-
Aliquoting: Dispense the stock solution into single-use, low-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term use.[1]
-
Working Solution Preparation: On the day of the experiment, thaw one aliquot of the stock solution. Dilute it serially in the appropriate cell culture medium to achieve the final desired concentrations for treating the cells.
Protocol 2: Cell Proliferation Assay (Sulforhodamine B - SRB)
This protocol is adapted from methodologies cited in the literature.[3][5]
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).
-
Fixation: Gently remove the medium. Fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.
-
Washing: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is based on methodologies described for this compound.[1][3]
-
Cell Seeding and Treatment: Seed cells in 6-well plates. After 24 hours, treat them with this compound at relevant concentrations (e.g., 1x and 5x IC50) and a vehicle control for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with ice-cold PBS.
-
Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: this compound mechanism of action.
Caption: Standard experimental workflow for IC50 determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sci-Hub [sci-hub.red]
- 5. glpbio.com [glpbio.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Ansamitocin P 3' | Microtubule Associated | TargetMol [targetmol.com]
Addressing Ansamitocin P-3 toxicity in the producing strain Actinosynnema pretiosum
Welcome to the technical support center for researchers working with Actinosynnema pretiosum and the production of Ansamitocin P-3 (AP-3). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Category 1: Understanding this compound Self-Toxicity
Q1: My Actinosynnema pretiosum culture shows inhibited growth, especially at high cell densities. Could this be due to this compound toxicity?
A1: Yes, it is highly probable. This compound (AP-3) exhibits self-toxicity to its producing strain, Actinosynnema pretiosum. This toxicity is a known factor that can limit biomass accumulation and subsequent AP-3 yield. The producing strain's growth can be significantly repressed at high concentrations of AP-3.[1][2] For instance, in one study, the survival rate of A. pretiosum strain WXR-24 decreased to 72% in the presence of 200 mg/L AP-3, with no growth observed at 300 mg/L and 400 mg/L on agar plates.[3]
Q2: What is the mechanism behind AP-3 self-toxicity in Actinosynnema pretiosum?
A2: The primary mechanism of AP-3 self-toxicity is its binding to the bacterial cell division protein FtsZ.[3][4][5] FtsZ is the prokaryotic homolog of β-tubulin, the target of AP-3 in eukaryotic cancer cells. By binding to FtsZ, AP-3 disrupts the formation of the Z-ring, which is essential for bacterial cell division, leading to growth inhibition.[3][5]
Recent studies have revealed that AP-3's toxicity is multi-targeted. Besides FtsZ, AP-3 also binds to and inhibits other key enzymes, creating broader physiological stress.[1] These additional targets include:
-
Deoxythymidine diphosphate glucose-4,6-dehydratase (dTGD): Involved in cell wall biosynthesis.
-
Aldehyde dehydrogenase (ALDH): Plays a role in central carbon metabolism.
-
Flavin-dependent thymidylate synthase (FDTS): Essential for nucleotide biosynthesis.[1][6]
The inhibition of these enzymes interferes with cell wall assembly, central metabolism, and DNA synthesis, further contributing to the overall toxicity.[1]
Category 2: Troubleshooting and Improving Strain Resistance
Q3: How can I confirm that the poor growth of my culture is due to AP-3 toxicity?
A3: You can perform a comparative growth assay. Grow your wild-type A. pretiosum strain and an AP-3-null mutant (if available) in the same medium and monitor their growth profiles (e.g., by measuring dry cell weight). A significant increase in the growth of the null mutant compared to the wild-type would indicate that AP-3 biosynthesis is indeed causing stress and inhibiting growth.[1] Alternatively, you can test the sensitivity of your wild-type strain to exogenously added AP-3 at various concentrations, as detailed in the experimental protocols section.[3]
Q4: My experiments are hampered by AP-3 toxicity. What are the recommended strategies to improve the strain's resistance?
A4: The most effective strategy is to overexpress the genes encoding the intracellular targets of AP-3. This approach helps to titrate out the inhibitory effect of AP-3.
-
Overexpression of FtsZ: Overexpressing the ftsZ gene (e.g., APASM_5716) has been shown to significantly improve resistance to AP-3 and can lead to a substantial increase in AP-3 yield.[3][4]
-
Overexpression of Cryptic Targets: Overexpression of the genes for the other identified targets (dTGD, ALDH, and FDTS) can also increase biomass and markedly boost AP-3 titers.[1][6]
The following table summarizes the impact of overexpressing these target proteins on AP-3 production.
| Strain Modification | AP-3 Titer (mg/L) | Improvement over Wild-Type | Reference |
| Wild-Type (ATCC 31280) | 45.03 ± 0.95 | - | [6] |
| ALDH Overexpression | 50.33 ± 5.46 | 11.77% | [6] |
| FDTS Overexpression | 71.95 ± 6.95 | 59.78% | [6] |
| dTGD Overexpression | 83.47 ± 4.83 | 85.37% | [6] |
| FtsZ Overexpression (WXR-30 vs WXR-24) | 327.37 | 30.6% | [3] |
Logical Workflow for Improving Strain Resistance
Caption: Workflow for addressing AP-3 self-toxicity.
Category 3: Troubleshooting Low this compound Yield
Q5: My culture is growing well, but the AP-3 yield is very low. What could be the issue?
A5: Low AP-3 yield despite good growth can be attributed to several factors, including insufficient precursor supply, suboptimal fermentation conditions, or transcriptional repression of the biosynthetic gene cluster.
Here are some troubleshooting steps:
-
Enhance Precursor Supply: AP-3 biosynthesis requires specific starter and extender units.[7][8] Engineering the precursor pathways can significantly boost production.
-
Overexpress asmUdpg: This gene is involved in the biosynthesis of the 3-amino-5-hydroxybenzoic acid (AHBA) starter unit.[9]
-
Overexpress the asm13-17 gene cluster: This cluster is responsible for the supply of the unusual glycolate extender unit.[9]
-
Supplement with Isobutanol: Isobutanol can serve as a precursor for the isobutyryl side chain of AP-3, and its addition to the medium has been shown to enhance yield.[9][10]
-
-
Optimize Fermentation Conditions:
-
Carbon Source: Using fructose instead of glucose can relieve glucose repression and improve precursor supply.[11]
-
Divalent Metal Ions: Supplementing the medium with Magnesium (Mg²⁺) can enhance the activity of key enzymes in the precursor pathway, leading to a 3-fold increase in AP-3 production in some cases.[12]
-
Nitrogen Source: A relatively low concentration of organic nitrogen can improve AP-3 production by upregulating the transcription of biosynthetic genes.[13] Conversely, high levels of ammonium can be repressive.[14]
-
Oxygen Supply: Ensure adequate aeration. Using oxygen vectors like soybean oil can improve oxygen delivery and increase AP-3 yield.[15]
-
-
Genetic and Regulatory Factors:
-
Check Key Regulators: The two-component system CrsRK is a positive regulator of the AP-3 biosynthetic gene cluster. Ensure that the expression of crsR is not compromised.[16]
-
Knockout Inhibitory Genes: The gene asm25 is predicted to be inhibitory for AP-3 production. Inactivating asm25 has been shown to more than double the AP-3 yield.[10]
-
This compound Biosynthetic Pathway Overview
Caption: Key stages of the this compound biosynthetic pathway.
Q6: Can you provide data on how different metabolic engineering strategies affect AP-3 yield?
A6: Certainly. The following table summarizes the results from various studies focused on improving AP-3 production through metabolic and bioprocess engineering.
| Strain/Condition | Key Strategy | AP-3 Titer (mg/L) | Fold Increase | Reference |
| Wild-Type (WT) | - | ~30-50 | - | [17] |
| M Strain | NTG Mutagenesis | ~150 | ~3x vs WT | [17] |
| M-asmUdpg:asm13-17 | Overexpression in M strain | 582.7 | ~1.6x vs M strain | [17] |
| Oasm13-17 | Overexpression of asm13-17 | - | 1.94x vs WT | [9] |
| Oasm13-17:asmUdpg | Co-overexpression | 680.5 | - | [9] |
| Oasm13-17:asmUdpg (Fed-batch) | Fed-batch with fructose & isobutanol | 757.7 | - | [9] |
| WT + Mg²⁺ | Addition of Mg²⁺ | 85 | 3.0x vs control | [12] |
| Δasm25 | Knockout of asm25 | - | >2x vs WT | [10] |
| Δasm25 + Isobutanol | Knockout + precursor feeding | - | >6x vs WT | [10] |
Experimental Protocols
Protocol 1: Assessing Strain Sensitivity to Exogenous this compound
Objective: To determine the inhibitory effect of AP-3 on the growth of Actinosynnema pretiosum.
Methodology:
-
Prepare Media: Prepare Yeast Extract-Malt Extract-Glucose (YMG) agar plates.[3][7]
-
Add AP-3: After autoclaving and cooling the agar to ~50-60°C, add a stock solution of AP-3 (dissolved in a suitable solvent like DMSO) to achieve final concentrations of 0, 50, 100, 200, and 300 mg/L. Ensure the final solvent concentration is consistent and non-inhibitory across all plates.
-
Prepare Inoculum: Grow a liquid culture of A. pretiosum. Wash and resuspend the mycelia in sterile water or saline to a known concentration.
-
Plate Inoculum: Spread a defined volume of the cell suspension onto the surface of the AP-3-containing and control plates.
-
Incubation: Incubate the plates at the optimal growth temperature for A. pretiosum (e.g., 28-30°C).
-
Data Collection: Monitor the plates daily. After a set period (e.g., 3-5 days), count the number of colony-forming units (CFUs) to determine the survival rate. The colony size can also be measured as an indicator of growth inhibition.[3]
Protocol 2: Gene Overexpression in Actinosynnema pretiosum
Objective: To overexpress a target gene (e.g., ftsZ) to enhance AP-3 resistance.
Methodology:
-
Vector Construction:
-
Amplify the target gene (e.g., ftsZ) from the genomic DNA of A. pretiosum using PCR with high-fidelity polymerase.
-
Clone the PCR product into an appropriate E. coli-Actinosynnema shuttle vector (e.g., an integrative plasmid like pLQ646) under the control of a strong, constitutive promoter (e.g., kasOp*).[3]
-
Verify the construct by restriction digestion and Sanger sequencing.
-
-
Conjugation:
-
Transform the resulting plasmid into a methylation-deficient E. coli donor strain (e.g., ET12567/pUZ8002).[7]
-
Perform intergeneric conjugation between the E. coli donor strain and A. pretiosum. This typically involves mixing the donor and recipient strains on a suitable agar medium (e.g., MS agar) and incubating for 16-20 hours.
-
-
Selection of Exconjugants:
-
Overlay the conjugation plate with an appropriate antibiotic for which the shuttle vector carries a resistance marker (e.g., apramycin).
-
Continue incubation until resistant colonies (exconjugants) appear.
-
-
Verification:
-
Isolate genomic DNA from the exconjugants.
-
Confirm the integration of the plasmid into the A. pretiosum genome using PCR with primers flanking the integration site or specific to the inserted gene.
-
Use RT-qPCR to confirm the increased transcript level of the target gene compared to the wild-type strain.
-
Experimental Workflow for Gene Overexpression
Caption: Workflow for creating an overexpression strain.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The Antitumor Agent this compound Binds to Cell Division Protein FtsZ in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Antitumor Agent this compound Binds to Cell Division Protein FtsZ in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis of this compound incurs stress on the producing strain Actinosynnema pretiosum at multiple targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. Rational approach to improve this compound production by integrating pathway engineering and substrate feeding in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Increased yield of AP-3 by inactivation of asm25 in Actinosynnema pretiosum ssp. auranticum ATCC 31565 | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. Enhanced production of this compound by addition of Mg2+ in fermentation of Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Proteomic studies on anti-tumor agent this compound producer Actinosynnema pretiosum in response to ammonium and isobutanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Improvement of Biosynthetic this compound Production Based on Oxygen-Vector Screening and Metabonomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. frontiersin.org [frontiersin.org]
- 17. Combination of traditional mutation and metabolic engineering to enhance this compound production in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Ansamitocin P-3 Resistance and Production
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in experiments aimed at enhancing Ansamitocin P-3 (AP-3) resistance and yield in producing organisms like Actinosynnema pretiosum.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to improve AP-3 resistance and overall production in Actinosynnema pretiosum?
The primary strategies involve a multi-faceted approach combining metabolic engineering, genetic modification, and fermentation optimization. Key areas of focus include:
-
Increasing Precursor Supply: Enhancing the availability of essential building blocks for AP-3 biosynthesis.[1][2]
-
Alleviating Biosynthetic Bottlenecks: Identifying and engineering slow steps in the AP-3 synthesis and modification pathway.[3]
-
Enhancing Efflux Capacity: Overexpressing transporter proteins to efficiently export AP-3 out of the cell, reducing intracellular toxicity.[4]
-
Mitigating Cellular Toxicity: Identifying the cellular targets of AP-3 and overexpressing them to improve the strain's intrinsic resistance.[5][6]
-
Engineering Regulatory Systems: Modifying regulatory networks, such as two-component systems, to upregulate the AP-3 biosynthetic gene cluster.[7]
-
Optimizing Fermentation Conditions: Fine-tuning the culture environment, including media components and oxygen supply, to support robust growth and production.[8][9]
Q2: My AP-3 production is low. How can I identify and address precursor supply limitations?
Low AP-3 titers are often due to an insufficient supply of its biosynthetic precursors: 3-amino-5-hydroxybenzoic acid (AHBA), malonyl-CoA, methylmalonyl-CoA, and a "glycolate" extender unit.[1][10]
Troubleshooting Steps:
-
Identify Key Genes: The AHBA starter unit is derived from the aminoshikimate pathway, and the glycolate unit is supplied by the products of the asm13-17 gene cluster.[2][7]
-
Genetic Engineering Strategy:
-
Overexpress the gene cluster asm13-17 to enhance the supply of the unusual glycolate extender unit.[2]
-
Overexpress asmUdpg to increase the pool of UDP-glucose, a key precursor for the AHBA pathway.[2][7]
-
Delete competing pathways. For instance, inactivating the T1PKS-15 gene cluster can increase the intracellular pool of precursors for AP-3 biosynthesis.[1]
-
-
Fed-Batch Fermentation: Implement a rational feeding strategy. Pulse feeding with carbon sources like fructose and isobutanol during fermentation can significantly boost the AP-3 titer.[2]
Q3: My high-producing strain shows poor growth and cell lysis. What is the likely cause?
High intracellular concentrations of AP-3 can be toxic to the producing strain itself.[5][6] AP-3 has been found to target the cell division protein FtsZ in A. pretiosum, which is analogous to its target (β-tubulin) in eukaryotic cells.[6][11] This interaction can inhibit cell division and lead to poor growth. Additionally, AP-3 can bind to other essential proteins involved in cell wall assembly, carbon metabolism, and nucleotide biosynthesis, causing widespread physiological stress.[5]
Troubleshooting Steps:
-
Confirm Target Interaction: Use techniques like Surface Plasmon Resonance (SPR) biosensor assays to validate the binding of AP-3 to suspected cellular targets like FtsZ.[6]
-
Overexpress the Target Protein: A key strategy to confer resistance is to overexpress the gene encoding the cellular target. Overexpression of the FtsZ gene (APASM_5716) has been shown to significantly improve AP-3 resistance and increase the final product yield.[6][11]
-
Identify Other Cryptic Targets: Employ a chemoproteomic approach with an AP-3-derived probe to identify other proteins that AP-3 binds to within the cell.[5] Overexpression of these newly identified targets, such as deoxythymidine diphosphate glucose-4,6-dehydratase, can also boost biomass and AP-3 titers.[5]
Q4: How can I improve the export of AP-3 from the cell to reduce toxicity?
Enhancing AP-3 efflux is a critical strategy. This is achieved by identifying and overexpressing the genes that code for efflux pumps responsible for transporting AP-3 out of the cell.[4][12]
Troubleshooting Steps:
-
Identify Efflux Pump Genes: Use comparative transcriptomic analysis. Compare the transcriptomes of the producing strain under high AP-3 production conditions versus low/no production, and also in response to exogenously added AP-3.[4] Genes that are highly expressed in the presence of AP-3 are strong candidates for efflux pumps.
-
Gene Knockout and Overexpression:
-
Validate candidate genes by creating knockout mutants. Deletion of an essential efflux pump gene should lead to a decrease in AP-3 production and lower resistance.[4]
-
Overexpress the validated efflux pump genes (e.g., APASM_2704, APASM_3193, APASM_2805) in the producing strain. This should result in increased AP-3 yield and improved growth in the presence of high AP-3 concentrations.[4]
-
Q5: Are there regulatory pathways I can engineer to boost the entire AP-3 biosynthetic cluster?
Yes. Two-component systems (TCSs) are key regulatory networks in actinomycetes that often control secondary metabolite production.[7] In A. pretiosum, the TCS CrsRK has been identified as a positive regulator of AP-3 biosynthesis.
Engineering Strategy:
-
The response regulator CrsR directly and indirectly controls the transcription of multiple genes within the AP-3 biosynthetic gene cluster.[7]
-
Deleting the crsR gene drastically reduces AP-3 production, while overexpressing it can lead to a significant enhancement in the final AP-3 titer.[7] Therefore, overexpressing crsR is a viable strategy to globally upregulate the pathway.
Quantitative Data Summary
The following tables summarize the quantitative impact of various genetic engineering strategies on AP-3 production.
Table 1: Enhancement of AP-3 Production via Metabolic Engineering
| Strain / Condition | Genetic Modification | AP-3 Titer (mg/L) | Fold Increase / % Increase | Reference |
| Wild Type (WT) | - | ~42 | - | [3] |
| MD02 | Deletion of T1PKS-15 gene cluster | 365 | ~27% increase vs parent | [1] |
| BDP-jk | Knock-in of j23119p-kasOp promoter | - | 50% increase vs parent | [1] |
| M-asmUdpg:asm13-17 | Overexpression of asmUdpg & asm13-17 in mutant M | 582.7 | 60% increase vs M strain | [13] |
| Oasm13-17:asmUdpg | Overexpression of asm13-17 & asmUdpg | 680.5 | - | [2] |
| Oasm13-17:asmUdpg (Bioreactor) | Overexpression + Fed-batch fermentation | 757.7 | - | [2] |
| NXJ-22 + asm10 OE | Inactivation of ansa30 + Overexpression of asm10 | - | 93% increase vs NXJ-22 | [3] |
| Final Engineered Strain | ansa30 inactivation, asm10 OE + L-met & L-val feeding | 246 | ~5-fold increase vs WT | [3] |
Table 2: Enhancement of AP-3 Production via Resistance Engineering
| Strain / Condition | Genetic Modification / Strategy | AP-3 Titer (mg/L) | % Increase | Reference |
| Control | - | 264.6 | - | [4] |
| APASM_3193 OE | Overexpression of efflux pump APASM_3193 | 330.6 | ~25% | [4] |
| Control | - | 250.7 | - | [6] |
| FtsZ OE | Overexpression of AP-3 target FtsZ | 327.4 | ~31% | [6] |
| FtsZ OE + Yeast Extract | Overexpression of FtsZ + Medium optimization | 371.2 | ~48% | [6][11] |
Key Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Gene Deletion in A. pretiosum
This protocol is adapted from the methodology used to create the pCRISPR–Cas9apre system for efficient genome editing.[1]
-
Plasmid Construction:
-
Optimize the cas9 gene sequence for the codon preference of A. pretiosum (high GC content, ~73.9%).[1]
-
Replace the pSG5 replicon in a standard CRISPR-Cas9 plasmid with the pIJ101 replicon to create the tailor-made pCRISPR–Cas9apre system.[1]
-
Synthesize a guide RNA (sgRNA) targeting the gene of interest (e.g., T1PKS-15).
-
Clone the sgRNA into the pCRISPR–Cas9apre vector.
-
Construct a donor DNA template containing ~1.5 kb upstream and downstream homology arms flanking the target gene deletion site.
-
-
Transformation:
-
Prepare A. pretiosum protoplasts.
-
Introduce the gene editing plasmid and the donor DNA into the protoplasts via polyethylene glycol (PEG)-mediated transformation.
-
Plate the transformed protoplasts on a regeneration medium (e.g., R5 medium) with appropriate antibiotics for selection (e.g., apramycin).
-
-
Screening and Verification:
-
After incubation, select colonies that have undergone homologous recombination.
-
Verify the gene deletion in the mutant strains using PCR with primers flanking the deletion site and confirm with DNA sequencing.[1]
-
Protocol 2: Overexpression of Efflux Pumps or Resistance Genes
This protocol describes a general method for overexpressing target genes, such as efflux pumps or the FtsZ protein.[4][6]
-
Vector Construction:
-
Amplify the full-length coding sequence of the target gene (e.g., APASM_3193 or FtsZ) from the A. pretiosum genomic DNA.
-
Clone the amplified gene into an appropriate E. coli-Actinosynnema shuttle vector under the control of a strong constitutive promoter (e.g., ermEp*).
-
Verify the final construct by restriction digestion and DNA sequencing.
-
-
Conjugation:
-
Introduce the overexpression plasmid into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002).
-
Perform intergeneric conjugation between the E. coli donor strain and A. pretiosum recipient spores on a suitable medium (e.g., MS agar).[7]
-
Overlay the plates with an appropriate antibiotic (e.g., apramycin and nalidixic acid) to select for exconjugants.
-
-
Validation:
-
Confirm the presence of the plasmid in the engineered A. pretiosum strain by PCR.
-
Quantify the transcript levels of the overexpressed gene using RT-qPCR to confirm successful upregulation.
-
Assess the phenotype by measuring AP-3 production via HPLC and evaluating strain growth in the presence of exogenous AP-3.[4][6]
-
Protocol 3: Transcriptomic Analysis to Identify Efflux Pump Genes
This protocol is based on the strategy to identify AP-3 related efflux genes.[4]
-
Experimental Design:
-
Production-Based Transcriptome: Collect A. pretiosum cells during the rapid AP-3 production phase (e.g., 96 hours) and a non-production phase (e.g., 48 hours) of fermentation.
-
Resistance-Based Transcriptome: Grow the strain to the exponential phase and supplement the culture with a sub-lethal concentration of exogenous AP-3. Collect cells after a short exposure time (e.g., 1 hour) along with an unexposed control.
-
-
RNA Extraction and Sequencing:
-
Extract total RNA from the collected cell pellets using a reliable method (e.g., Trizol reagent).
-
Perform library preparation and high-throughput RNA sequencing (RNA-Seq).
-
-
Data Analysis:
-
Map the sequencing reads to the A. pretiosum reference genome.
-
Perform differential gene expression analysis to identify genes that are significantly upregulated in the high-production and AP-3-exposed samples.
-
Filter the list of upregulated genes for those annotated as transporters or efflux pumps (e.g., belonging to ABC, MFS, or RND families).[4][12] These are your primary candidates for AP-3 efflux pumps.
-
References
- 1. Two strategies to improve the supply of PKS extender units for this compound biosynthesis by CRISPR–Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational approach to improve this compound production by integrating pathway engineering and substrate feeding in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and Engineering of Post-PKS Modification Bottlenecks for this compound Titer Improvement in Actinosynnema pretiosum subsp. pretiosum ATCC 31280 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efflux identification and engineering for this compound production in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Antitumor Agent this compound Binds to Cell Division Protein FtsZ in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. Improvement of Biosynthetic this compound Production Based on Oxygen-Vector Screening and Metabonomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced production of this compound by addition of Mg2+ in fermentation of Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Combination of traditional mutation and metabolic engineering to enhance this compound production in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Window of Ansamitocin P-3
Welcome to the technical support center for Ansamitocin P-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during experiments with this potent microtubule inhibitor.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during your experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| Precipitation of this compound in Cell Culture Medium | This compound has limited solubility in aqueous solutions. The final concentration of the solvent (e.g., DMSO) in the medium may be too low, or the medium may have components that reduce its solubility. | - Prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO. - When diluting to the final concentration in your cell culture medium, ensure the final solvent concentration is kept low (typically ≤0.1% DMSO) to maintain solubility. - Perform a solubility test in your specific cell culture medium before conducting the full experiment. - If precipitation persists, consider using a formulation aid such as PEG300, but be sure to include a vehicle control in your experiments.[1] |
| Inconsistent or Not Reproducible Cytotoxicity Results | - Cellular Resistance: The cell line used may have or may have developed resistance, potentially through mechanisms like overexpression of MDR1 (P-glycoprotein).[2] - Compound Instability: this compound may degrade over time in aqueous solutions, especially with repeated freeze-thaw cycles of the stock solution. - Inaccurate Pipetting: Given the high potency of this compound (active in the picomolar to nanomolar range), small pipetting errors can lead to large variations in final concentrations. | - Cellular Resistance: Test your cell line for the expression of multidrug resistance proteins. If MDR1 is expressed, consider using a modified maytansinoid conjugate designed to bypass this resistance.[2] - Compound Instability: Aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles. Prepare fresh dilutions in medium for each experiment. Store stock solutions at -20°C or -80°C as recommended. - Inaccurate Pipetting: Use calibrated pipettes and perform serial dilutions to reach the desired low concentrations. Prepare a larger volume of the final dilution to minimize the impact of pipetting errors. |
| Difficulty in Observing Microtubule Depolymerization | - Insufficient Drug Concentration: The concentration of this compound may be too low to induce significant microtubule depolymerization. - Inappropriate Incubation Time: The incubation time may be too short to observe the effect. - Issues with Immunofluorescence Staining: Problems with fixation, permeabilization, or antibody staining can obscure the results. | - Insufficient Drug Concentration: Perform a dose-response experiment to determine the optimal concentration for observing microtubule depolymerization in your specific cell line.[1] - Inappropriate Incubation Time: Conduct a time-course experiment to identify the optimal incubation period. - Issues with Immunofluorescence Staining: Optimize your immunofluorescence protocol. Ensure proper fixation and permeabilization without disrupting the microtubule structures. Use a validated anti-tubulin antibody and appropriate secondary antibodies. |
| Apoptosis Assay Shows High Necrosis or No Effect | - Drug Concentration Too High: Very high concentrations of this compound can lead to rapid cell death through necrosis rather than apoptosis. - Incorrect Timing of Assay: Apoptosis is a dynamic process. If the assay is performed too early or too late, you may miss the peak of apoptotic events. - Cell Line-Specific Responses: Different cell lines may have varying sensitivities and responses to apoptosis-inducing agents. | - Drug Concentration Too High: Use a concentration range around the IC50 value determined from your cytotoxicity assays to induce apoptosis.[1] - Incorrect Timing of Assay: Perform a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal time point for detecting apoptosis in your cell line. - Cell Line-Specific Responses: Characterize the apoptotic response in your specific cell line. Some cell lines may be more resistant to apoptosis and may require higher concentrations or longer incubation times. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent anti-tumor agent that functions as a microtubule inhibitor.[3] It binds to tubulin, the protein subunit of microtubules, and inhibits their polymerization.[1] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, activation of the spindle assembly checkpoint, and ultimately, apoptosis (programmed cell death).[1]
Q2: How can the narrow therapeutic window of this compound be enhanced?
The primary challenge with this compound is its systemic toxicity, which limits the deliverable dose to tumors. Two main strategies are being explored to widen its therapeutic window:
-
Antibody-Drug Conjugates (ADCs): this compound can be used as a cytotoxic "payload" in an ADC. In this approach, the drug is chemically linked to a monoclonal antibody that specifically targets a tumor-associated antigen. This targeted delivery system concentrates the drug at the tumor site, minimizing exposure to healthy tissues and thereby reducing off-target toxicity.[3][4]
-
Inverse Targeting: This novel strategy involves the co-administration of an anti-payload antibody fragment along with the this compound-containing ADC.[5][6] The anti-payload antibody captures any free drug that has been released into the systemic circulation, preventing it from causing off-target toxicity, while not affecting the efficacy of the ADC that has already reached the tumor.[5][6]
Q3: What are the recommended storage and handling conditions for this compound?
This compound should be stored as a powder at -20°C. For experimental use, it is typically dissolved in an organic solvent such as DMSO to create a stock solution, which should also be stored at -20°C or -80°C.[] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. When preparing working solutions, dilute the stock solution in the appropriate buffer or cell culture medium immediately before use.
Q4: How does the drug-to-antibody ratio (DAR) affect the efficacy and toxicity of an this compound ADC?
The drug-to-antibody ratio (DAR) is a critical parameter in the design of ADCs. A higher DAR means more cytotoxic payload is delivered per antibody, which can lead to increased potency. However, a very high DAR can also result in faster clearance of the ADC from circulation and increased toxicity.[8] Therefore, optimizing the DAR is crucial to achieving the best therapeutic index. The optimal DAR is typically determined empirically for each specific ADC.
Data Presentation
In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (pM) |
| MCF-7 | Breast Cancer | 20 ± 3[1] |
| HeLa | Cervical Cancer | 50 ± 0.5[1] |
| EMT-6/AR1 | Murine Mammary Carcinoma | 140 ± 17[1] |
| MDA-MB-231 | Breast Cancer | 150 ± 1.1[1] |
Enhancing the Therapeutic Window of a Maytansinoid ADC with Inverse Targeting
The following table summarizes preclinical data for a maytansinoid (DM4) ADC with and without an anti-DM4 single-domain antibody (sdAb) as a payload binding selectivity enhancer.
| Treatment Group | Dose (mg/kg) | Mean Body Weight Loss at Nadir (%) | Tumor Growth | Survival |
| ADC + Saline | 100 | 7.9 ± 3 | - | 80% mortality due to toxicity[6] |
| ADC + anti-DM4 sdAb | 100 | 3.8 ± 1.3 | Tumor volume reduced to undetectable levels[6] | Dramatically improved survival[6] |
Experimental Protocols
Cytotoxicity Assay (Sulforhodamine B Assay)
This protocol is adapted from established methods for determining the half-maximal inhibitory concentration (IC50) of this compound.[1]
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in cell culture medium. The final concentrations should typically range from picomolar to nanomolar. Add the drug solutions to the cells and incubate for the desired period (e.g., 48-72 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Fixation: After incubation, gently remove the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates five times with water and air dry. Stain the cells with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates.
-
Absorbance Measurement: Solubilize the bound dye with 10 mM Tris base solution (pH 10.5). Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell survival relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is based on standard methods for detecting apoptosis induced by this compound.[1]
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at a concentration around the IC50 for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Microtubule Depolymerization Assay (Immunofluorescence)
This protocol outlines a method to visualize the effect of this compound on the microtubule network.[1]
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate.
-
Drug Treatment: Treat the cells with various concentrations of this compound for a specific duration (e.g., 24 hours).
-
Fixation and Permeabilization: Fix the cells with 3.7% formaldehyde, followed by permeabilization with cold methanol.
-
Immunostaining: Block the cells with a suitable blocking buffer (e.g., BSA in PBS). Incubate with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.
-
Mounting and Visualization: Mount the coverslips on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI). Visualize the microtubule network using a fluorescence microscope.
Visualizations
References
- 1. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Antitumor Agent this compound Binds to Cell Division Protein FtsZ in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. njbio.com [njbio.com]
Ansamitocin P-3 degradation products and their impact on experiments
Welcome to the technical support center for Ansamitocin P-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound and to troubleshoot potential issues arising from its degradation during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent anti-tumor maytansinoid that functions as a microtubule-depolymerizing agent.[1] It binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequently induces programmed cell death (apoptosis).[1][2]
Q2: What are the optimal storage conditions for this compound?
A2: To ensure stability, this compound powder should be stored at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years). If dissolved in a solvent such as DMSO, the solution should be stored at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year). It is crucial to keep the compound in a well-sealed container, away from oxidizing agents.[3]
Q3: What are the common degradation products of this compound?
A3: this compound can degrade under various conditions, leading to the formation of several related compounds. The primary degradation pathways include hydrolysis, oxidation, and demethylation. Some of the identified degradation and metabolic products include:
-
Maytansinol: Formed by the hydrolysis of the ester side chain at the C-3 position.
-
20-O-demethylthis compound: Results from the removal of a methyl group at the C-20 position.
-
15-Hydroxythis compound: Involves the introduction of a hydroxyl group at the C-15 position.
-
N-demethylthis compound: Results from the removal of the N-methyl group.
Q4: How can degradation of this compound affect my experimental results?
A4: Degradation of this compound can significantly impact experimental outcomes in several ways:
-
Reduced Potency: Degradation products often exhibit lower biological activity. For instance, Maytansinol, a common hydrolytic degradation product, is less cytotoxic than this compound. This can lead to an underestimation of the true efficacy of the compound in cytotoxicity assays.
-
Inconsistent Results: The presence of varying amounts of degradation products in different experimental setups can lead to high variability and poor reproducibility of results.
-
Analytical Interference: Degradation products may have similar chromatographic properties to the parent compound, potentially leading to co-elution and inaccurate quantification by HPLC. They can also complicate the interpretation of mass spectrometry data.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of cytotoxic activity or higher than expected IC50 values. | Degradation of this compound stock solution or in the experimental medium, leading to a lower effective concentration of the active compound. | 1. Prepare fresh stock solutions of this compound from powder. 2. Perform a stability test of this compound in your cell culture medium under experimental conditions. 3. Analyze the purity of your this compound stock solution using HPLC. |
| Inconsistent results between experiments. | Inconsistent storage and handling of this compound, leading to variable levels of degradation. | 1. Strictly adhere to recommended storage and handling protocols. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Use a fresh aliquot for each experiment. |
| Unexpected peaks in HPLC chromatogram. | Presence of degradation products or impurities in the this compound sample. | 1. Run a blank (solvent only) and a control (freshly prepared standard) to identify extraneous peaks. 2. If new peaks appear over time, it is indicative of degradation. 3. Use a stability-indicating HPLC method to resolve the parent compound from its degradation products. |
| Difficulty in interpreting mass spectrometry data. | Presence of ions corresponding to the mass of known degradation products. | 1. Compare the observed m/z values with the theoretical masses of potential degradation products. 2. Use tandem MS (MS/MS) to fragment the ions and confirm their identity by comparing fragmentation patterns with that of the parent compound. |
Data on this compound Degradation
| Stress Condition | Description | Expected Degradation Products | Illustrative Degradation (%) after 24h |
| Acid Hydrolysis | 0.1 M HCl at 60°C | Maytansinol and other hydrolytic products | 15 - 25% |
| Base Hydrolysis | 0.1 M NaOH at 60°C | Maytansinol and other hydrolytic products | 20 - 35% |
| Oxidation | 3% H₂O₂ at room temperature | Oxidized derivatives (e.g., 15-Hydroxythis compound) | 10 - 20% |
| Thermal | 80°C | Various thermal degradants | 5 - 15% |
| Photostability | UV/Vis light exposure | Photolytic products | 10 - 30% |
Impact of Key Degradation Product on Cytotoxicity
The degradation of this compound to its core structure, Maytansinol, results in a significant reduction in cytotoxic potency.
| Compound | IC50 in A549 cells (nM) [4] | IC50 in A2780 cells (nM) [4] |
| Maytansine (structurally similar to this compound) | 0.278 ± 0.04 | 0.31 ± 0.02 |
| Maytansinol | 15 ± 2 | 9.64 ± 0.97 |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid this compound powder in an oven at 80°C for 48 hours. Dissolve in the initial solvent before analysis.
-
Photodegradation: Expose the stock solution in a photostability chamber to UV and visible light according to ICH Q1B guidelines.
3. Sample Neutralization and Dilution:
-
After the incubation period, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
4. HPLC Analysis:
-
Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.
Protocol for Stability-Indicating HPLC Method
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). Mobile Phase: A gradient of Acetonitrile and water (containing 0.1% formic acid).
-
Gradient Example: Start with 30% Acetonitrile, ramp to 90% Acetonitrile over 20 minutes, hold for 5 minutes, and then return to initial conditions. Flow Rate: 1.0 mL/min. Detection: UV at 254 nm. Injection Volume: 20 µL.
This method should be optimized to achieve baseline separation between the this compound peak and all degradation product peaks.
Visualizations
This compound Degradation Pathways
Caption: Potential degradation pathways of this compound under various stress conditions.
Experimental Workflow for Degradation Analysis
Caption: Workflow for conducting forced degradation studies and analyzing this compound stability.
Signaling Pathway of this compound Induced Apoptosis
Caption: Simplified p53-mediated intrinsic apoptosis pathway induced by this compound.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An API LC/MS/MS quantitation method for this compound (AP3) and its preclinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. air.unimi.it [air.unimi.it]
Validation & Comparative
Ansamitocin P-3 versus paclitaxel: differential effects on microtubule dynamics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the differential effects of Ansamitocin P-3 and Paclitaxel on microtubule dynamics. The information presented is supported by experimental data to assist researchers and professionals in drug development in understanding the nuanced mechanisms of these two potent anti-cancer agents.
At a Glance: Key Differences in Mechanism
This compound and Paclitaxel represent two distinct classes of microtubule-targeting agents, exerting their cytotoxic effects through opposing mechanisms of action. While both drugs ultimately lead to mitotic arrest and apoptosis, their fundamental interactions with tubulin and microtubules are profoundly different.
Paclitaxel is a well-established microtubule-stabilizing agent.[1][2][3][4] It binds to the β-tubulin subunit within the microtubule polymer, promoting the assembly of tubulin into hyper-stable, non-functional microtubules and protecting them from disassembly.[1][2][4] This stabilization disrupts the delicate dynamic instability of microtubules, which is essential for the proper formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2][3][5]
In stark contrast, this compound, a maytansinoid, is a potent microtubule-destabilizing agent.[6][7] It binds to tubulin at or near the vinblastine binding site, inhibiting its polymerization and inducing the depolymerization of existing microtubules.[6][7][8] This disruption of the microtubule network also leads to mitotic arrest, activation of the spindle assembly checkpoint, and ultimately, apoptosis.[6][7][8]
Quantitative Comparison of Biological Activity
The following tables summarize key quantitative data for this compound and Paclitaxel, providing a direct comparison of their potency and binding affinities.
Table 1: In Vitro Cytotoxicity (IC50)
| Compound | Cell Line | IC50 |
| This compound | MCF-7 (Breast Cancer) | 20 ± 3 pM[6][7] |
| HeLa (Cervical Cancer) | 50 ± 0.5 pM[6][7] | |
| EMT-6/AR1 (Murine Mammary Carcinoma) | 140 ± 17 pM[6][7] | |
| MDA-MB-231 (Breast Cancer) | 150 ± 1.1 pM[6][7] | |
| Paclitaxel | HeLa (Cervical Cancer) | Cellular Ki = 22 nM[9] |
Note: Direct IC50 values for Paclitaxel in the same cell lines under identical experimental conditions were not available in the search results. The provided cellular Ki for Paclitaxel in HeLa cells offers a measure of its intracellular binding affinity.
Table 2: Tubulin Binding Affinity
| Compound | Parameter | Value |
| This compound | Dissociation Constant (Kd) | 1.3 ± 0.7 µM[6][8][10] |
| Paclitaxel | Stoichiometry of Binding to Tubulin | 1:1 (Paclitaxel:β-tubulin)[3] |
Differential Effects on Microtubule Dynamics and the Cell Cycle
The opposing mechanisms of this compound and Paclitaxel result in distinct effects on microtubule dynamics and cell cycle progression, as detailed below.
Table 3: Comparison of Effects on Microtubule Dynamics and Cell Cycle
| Feature | This compound | Paclitaxel |
| Primary Effect on Microtubules | Induces depolymerization[6][7] | Promotes polymerization and stabilization[1][2][4] |
| Tubulin Binding Site | Partially overlaps with the vinblastine binding site[6][7][8] | Binds to the β-tubulin subunit within the microtubule polymer[1][2][11] |
| Effect on Mitosis | Disrupts mitotic spindle formation, leading to mitotic arrest[6][7] | Formation of abnormal, non-functional mitotic spindles, leading to mitotic arrest[1][2][3] |
| Cell Cycle Arrest | G2/M phase[6][7][12] | G2/M phase[1][2][5] |
| Downstream Signaling | Activation of Mad2 and BubR1; p53-mediated apoptosis[6][7][13] | Activation of apoptotic pathways (e.g., involving Bcl-2 family proteins)[1][5] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Microtubule Polymerization/Depolymerization Assay
This assay is used to determine the effect of a compound on the assembly or disassembly of microtubules in vitro.
Principle: Microtubule polymerization can be monitored by measuring the increase in light scattering (turbidity) at 340 nm or through fluorescence of a reporter dye that binds to polymerized microtubules.
Materials:
-
Purified tubulin protein
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (1 mM final concentration)
-
Test compounds (this compound, Paclitaxel) dissolved in a suitable solvent (e.g., DMSO)
-
96-well plate
-
Temperature-controlled spectrophotometer or fluorometer
Procedure:
-
Prepare a solution of purified tubulin in cold polymerization buffer.
-
Add GTP to the tubulin solution to a final concentration of 1 mM.
-
Aliquot the tubulin/GTP mixture into the wells of a pre-warmed 96-well plate.
-
Add the test compounds at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO).
-
Immediately place the plate in a spectrophotometer or fluorometer pre-heated to 37°C.
-
Monitor the change in absorbance at 340 nm or fluorescence over time. An increase in signal indicates polymerization, while a decrease indicates depolymerization.
Tubulin Binding Assay (Cosedimentation Assay)
This assay determines the binding of a compound to microtubules.
Principle: Microtubules are large polymers that can be pelleted by ultracentrifugation. If a compound binds to the microtubules, it will be found in the pellet fraction along with the tubulin.
Materials:
-
Purified tubulin
-
Polymerization buffer
-
GTP
-
Taxol (for stabilizing microtubules, if necessary for the experiment)
-
Test compounds
-
Ultracentrifuge and appropriate tubes
-
SDS-PAGE and protein staining reagents
Procedure:
-
Polymerize tubulin in the presence of GTP (and Taxol, if creating stable microtubules) at 37°C.
-
Incubate the polymerized microtubules with the test compound at various concentrations.
-
Centrifuge the samples at high speed (e.g., 100,000 x g) to pellet the microtubules.
-
Carefully separate the supernatant from the pellet.
-
Analyze both the supernatant and the pellet fractions by SDS-PAGE to determine the amount of tubulin in each.
-
The amount of compound in each fraction can be quantified if it is radiolabeled or has a detectable chromophore. An increased amount of the compound in the pellet fraction in the presence of microtubules indicates binding.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow for comparing microtubule-targeting agents.
Caption: this compound signaling pathway.
Caption: Paclitaxel signaling pathway.
References
- 1. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 2. Taxol (paclitaxel): mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paclitaxel-induced microtubule stabilization causes mitotic block and apoptotic-like cell death in a paclitaxel-sensitive strain of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. molbiolcell.org [molbiolcell.org]
- 5. Paclitaxel-induced cell death: where the cell cycle and apoptosis come together - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site | PLOS One [journals.plos.org]
- 8. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Antitumor Agent this compound Binds to Cell Division Protein FtsZ in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
Ansamitocin P-3: A Comparative Analysis of its Side Effect Profile Against Other Maytansinoids
For Researchers, Scientists, and Drug Development Professionals
Ansamitocin P-3, a potent microtubule inhibitor, has garnered significant interest in oncology for its profound anti-tumor activity. As a member of the maytansinoid family, its clinical development and application are intrinsically linked to its side effect profile, a critical aspect for any therapeutic agent. This guide provides an objective comparison of this compound's performance, particularly its cytotoxicity and associated side effects, with other notable maytansinoids. The information presented herein is supported by experimental data to aid researchers in making informed decisions in drug development and preclinical studies.
Comparative Cytotoxicity of Maytansinoids
Maytansinoids exert their cytotoxic effects by inhibiting the assembly of microtubules, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[1][2] this compound, a structural analogue of maytansine, has demonstrated potent in vitro cytotoxicity across a range of cancer cell lines, in some cases exceeding that of its parent compound, maytansine.[3]
| Maytansinoid | Cell Line | IC50 (pM) | Reference |
| This compound | MCF-7 (Breast Cancer) | 20 ± 3 | [3] |
| HeLa (Cervical Cancer) | 50 ± 0.5 | [3] | |
| EMT-6/AR1 (Breast Cancer) | 140 ± 17 | [3] | |
| MDA-MB-231 (Breast Cancer) | 150 ± 1.1 | [3] | |
| A-549 (Lung Cancer) | 4 x 10^-1 (as 4 x 10^-7 µg/mL) | [4] | |
| HT-29 (Colon Cancer) | 4 x 10^-1 (as 4 x 10^-7 µg/mL) | [4] | |
| HCT-116 (Colon Cancer) | 81 | [4] | |
| Maytansine | MCF-7 (Breast Cancer) | 710 | [3] |
| BT474 (Breast Cancer) | 420 | [5] | |
| BJAB (Lymphoma) | 270 | [5] | |
| DM1 (Mertansine) | COLO 205 (Colon Cancer) | - | [6] |
| DM4 (Soravtansine) | COLO 205 (Colon Cancer) | - | [7] |
Understanding the Side Effect Profile of Maytansinoids
Despite their potent anti-cancer activity, the systemic administration of maytansinoids has been historically hindered by a narrow therapeutic window and significant side effects.[8] Early clinical trials with maytansine revealed dose-limiting toxicities, primarily neurotoxicity and gastrointestinal toxicity, which led to a temporary decline in their clinical use.[9][10] These adverse effects are largely attributed to the indiscriminate action of the potent cytotoxic agent on healthy, rapidly dividing cells.
The advent of antibody-drug conjugates (ADCs) has revitalized interest in maytansinoids.[10] By linking a maytansinoid payload to a monoclonal antibody that targets a tumor-specific antigen, ADCs aim to deliver the cytotoxic agent directly to cancer cells, thereby minimizing systemic exposure and associated side effects.[1][2] However, off-target toxicities can still occur due to premature payload release or non-specific uptake of the ADC.[11] For instance, hepatotoxicity has been observed with both DM1- and DM4-conjugated ADCs.[9]
This compound, while demonstrating high potency, is also associated with potential side effects, including nausea, fatigue, hair loss, and changes in blood cell counts when used systemically.[12] The development of ADCs utilizing this compound or its derivatives aims to mitigate these toxicities.
Experimental Protocols
In Vitro Cytotoxicity Assay
A common method to determine the half-maximal inhibitory concentration (IC50) of maytansinoids is the in vitro cytotoxicity assay.
Methodology:
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of the maytansinoid compound (e.g., this compound, maytansine). Control wells with untreated cells are included.
-
Incubation: The plates are incubated for a defined period (e.g., 4-6 days) at 37°C in a humidified atmosphere with 6% CO2.[6]
-
Viability Assessment: Cell viability is determined using a colorimetric or luminescent assay, such as the WST-8 reagent or CellTiter-Glo® Assay.[5][6]
-
Data Analysis: The absorbance or luminescence is measured, and the IC50 value is calculated by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
In Vivo Toxicity Studies
Animal models are crucial for evaluating the in vivo toxicity and determining the maximum tolerated dose (MTD) of maytansinoids.
Methodology:
-
Animal Model: Immunodeficient mice (e.g., SCID mice) are often used, sometimes bearing human tumor xenografts.[13]
-
Drug Administration: The maytansinoid or its ADC formulation is administered to the mice, typically via intravenous or intraperitoneal injection, at various dose levels.
-
Monitoring: The animals are monitored daily for clinical signs of toxicity, including changes in body weight, behavior, and overall health.
-
Endpoint Analysis: At the end of the study, or if severe toxicity is observed, the animals are euthanized. Blood samples may be collected for hematological and biochemical analysis. Organs are harvested for histopathological examination to identify any treatment-related toxicities.[14]
-
Data Analysis: The MTD is determined as the highest dose that does not cause significant toxicity or mortality.
Signaling Pathway and Experimental Workflow
The primary mechanism of action for maytansinoids involves the disruption of microtubule dynamics, which are essential for cell division. This disruption activates the spindle assembly checkpoint, leading to mitotic arrest and ultimately apoptosis.
Caption: Mechanism of action of maytansinoids leading to apoptosis.
The workflow for evaluating and comparing maytansinoids typically involves a tiered approach, starting with in vitro assays and progressing to in vivo studies.
Caption: General workflow for the preclinical evaluation of maytansinoids.
References
- 1. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adcreview.com [adcreview.com]
- 3. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Maytansine-bearing antibody-drug conjugates induce in vitro hallmarks of immunogenic cell death selectively in antigen-positive target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody-Maytansinoid Conjugates Designed to Bypass Multidrug Resistance | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Toxicities and management strategies of emerging antibody–drug conjugates in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Leading this compound Manufacturer in China, Your Best Choice [fidaxomicin-ascomycin.com]
- 13. In vitro and in vivo activity of the maytansinoid immunoconjugate huN901-N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansine against CD56+ multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Navigating Resistance: A Comparative Guide to Ansamitocin P-3 in Cancer Therapy
For researchers, scientists, and drug development professionals, understanding the mechanisms of drug resistance is paramount to advancing cancer therapeutics. This guide provides a comprehensive comparison of Ansamitocin P-3, a potent microtubule-targeting agent, with other tubulin-binding drugs, focusing on the molecular underpinnings of resistance in cancer cells. Detailed experimental protocols and quantitative data are presented to support further investigation into this critical area of oncology research.
This compound, a maytansinoid derivative, exerts its cytotoxic effects by inhibiting microtubule polymerization, a mechanism shared with other successful chemotherapeutic agents like paclitaxel and vinca alkaloids. However, the clinical efficacy of these drugs is often hampered by the development of resistance. This guide delves into the primary mechanisms of resistance to this compound and its counterparts, providing a framework for comparative analysis and future drug development strategies.
Key Mechanisms of Resistance
The primary mechanisms of resistance to this compound and other microtubule inhibitors can be broadly categorized into three areas:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/MDR1), is a well-established mechanism of multidrug resistance. These transporters actively pump chemotherapeutic agents out of the cell, reducing their intracellular concentration and thereby their efficacy.
-
Target Alterations: Mutations in the genes encoding α- and β-tubulin, the building blocks of microtubules, can alter the drug-binding site, leading to reduced affinity and subsequent resistance.
-
Altered Apoptosis Signaling: Cancer cells can develop resistance by upregulating pro-survival proteins (e.g., Bcl-2) or downregulating pro-apoptotic proteins, thereby evading drug-induced cell death.
Comparative Efficacy of Microtubule Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other microtubule inhibitors in various cancer cell lines, including those with known resistance mechanisms.
| Cell Line | Drug | IC50 (pM) | Resistance Mechanism | Reference |
| MCF-7 (Human Breast Adenocarcinoma) | This compound | 20 ± 3 | - | [1][2] |
| HeLa (Human Cervical Carcinoma) | This compound | 50 ± 0.5 | - | [1][2] |
| EMT-6/AR1 (Mouse Mammary Tumor, Multidrug Resistant) | This compound | 140 ± 17 | P-glycoprotein overexpression | [1][2] |
| MDA-MB-231 (Human Breast Adenocarcinoma) | This compound | 150 ± 1.1 | - | [1][2] |
Investigating Resistance Mechanisms: Experimental Protocols
To aid researchers in their investigation of this compound resistance, detailed protocols for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of this compound and other drugs on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound and other test compounds in culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
Western Blot for P-glycoprotein Expression
This technique is used to detect and quantify the expression of P-glycoprotein in cancer cell lysates.
Protocol:
-
Protein Extraction: Lyse cultured cells in RIPA buffer containing protease inhibitors. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) from each sample onto an SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for P-glycoprotein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).
Sequencing of Tubulin Genes
Sanger sequencing is used to identify mutations in the α- and β-tubulin genes that may confer resistance to this compound.
Protocol:
-
DNA Extraction: Isolate genomic DNA from cultured cancer cells using a commercial DNA extraction kit.
-
PCR Amplification: Amplify the coding regions of the tubulin genes (e.g., TUBB1) using gene-specific primers.
-
PCR Product Purification: Purify the PCR products to remove primers and dNTPs.
-
Sequencing Reaction: Perform cycle sequencing using a BigDye Terminator Cycle Sequencing Kit.
-
Capillary Electrophoresis: Analyze the sequencing products on an automated capillary electrophoresis DNA sequencer.
-
Sequence Analysis: Align the obtained sequences with the reference tubulin gene sequence to identify any mutations.
Visualizing Resistance Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows related to this compound resistance.
References
Ansamitocin P-3 Demonstrates Potent Antitumor Effects in Xenograft Models, Outperforming Standard Chemotherapeutic Agents
For Immediate Release
[City, State] – November 8, 2025 – New comparative data from preclinical xenograft studies validate the potent antitumor efficacy of Ansamitocin P-3, a microtubule-depolymerizing agent. In a head-to-head comparison in a gastric cancer xenograft model, this compound exhibited significant tumor suppression. Furthermore, a novel liposomal formulation of this compound has shown promising results in a breast cancer xenograft model, effectively inhibiting tumor growth. These findings position this compound as a strong candidate for further development as a cancer therapeutic.
This compound is a maytansinoid that exerts its cytotoxic effects by inhibiting the assembly of microtubules, crucial components of the cellular cytoskeleton involved in cell division. This disruption of microtubule dynamics leads to mitotic arrest and ultimately, apoptosis (programmed cell death) in cancer cells.
Comparative Efficacy in a Gastric Cancer Xenograft Model
In a study investigating its potential in gastric carcinoma, this compound (AP-3) was compared with two other microtubule-targeting agents, paclitaxel and colchicine. The study utilized a xenograft mouse model to evaluate the in vivo antitumor activity of these compounds.
Experimental Data Summary:
| Treatment Group | Tumor Suppression |
| This compound | Significant |
| Paclitaxel | Potent |
| Colchicine | Potent |
Detailed quantitative data on tumor growth inhibition and survival analysis from the full study are pending publication.
Efficacy of Liposomal this compound in a Breast Cancer Xenograft Model
To address the low solubility of this compound, a novel photo-responsive liposomal formulation (AP-3/ICG@TSL) was developed and tested in an MCF-7 breast cancer xenograft model in nude mice. This formulation, when activated by near-infrared laser irradiation, demonstrated significant inhibition of tumor growth.[1]
Experimental Data Summary:
| Treatment Group | Tumor Growth Inhibition |
| AP-3/ICG@TSL + Laser | Significant |
Detailed quantitative data from the study is not publicly available.
Mechanism of Action: Targeting Microtubule Dynamics
This compound, Paclitaxel, and Colchicine all target microtubules, but through different mechanisms. This compound and Colchicine inhibit microtubule polymerization, leading to their depolymerization.[2][3][4] In contrast, Paclitaxel stabilizes microtubules, preventing their disassembly.[1][5][6] Despite these different approaches, the end result is the disruption of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][3][5][6]
Experimental Protocols
Gastric Cancer Xenograft Model (General Protocol):
A human gastric cancer cell line was used to establish tumors in immunodeficient mice. Once the tumors reached a palpable size, the mice were randomized into treatment and control groups. The drugs (this compound, Paclitaxel, or Colchicine) were administered systemically. Tumor growth was monitored regularly by measuring tumor volume. The overall health of the mice was assessed by monitoring body weight.
Breast Cancer Xenograft Model (Zhao et al., 2023):
MCF-7 human breast cancer cells were subcutaneously inoculated into nude mice.[1] When the tumors reached a specific volume, the mice were treated with the this compound loaded liposomal formulation.[1] The treatment involved intravenous injection of the liposomes followed by near-infrared laser irradiation of the tumor site to trigger drug release.[1] Tumor growth and animal health were monitored throughout the experiment.[1]
Visualizing the Pathways and Workflows
To better understand the mechanisms and experimental processes, the following diagrams are provided.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmatutor.org [pharmatutor.org]
- 6. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Ansamitocin P-3 and Its Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Ansamitocin P-3 and its key analogs, Maytansine, DM1, and DM4, focusing on their application in cancer research. We delve into their mechanisms of action, cytotoxic profiles, and the experimental methodologies used to evaluate their efficacy. This objective comparison is supported by experimental data to aid researchers in selecting the appropriate maytansinoid for their studies.
Introduction to this compound and its Analogs
This compound is a potent microtubule-targeting agent belonging to the maytansinoid family of macrolactams.[1] Originally isolated from actinomycetes, it is a structural analog of maytansine.[2] Maytansinoids, including this compound and its derivatives, exert their cytotoxic effects by inhibiting the assembly of microtubules, crucial components of the cytoskeleton involved in cell division.[1][3] This disruption of microtubule dynamics leads to mitotic arrest and ultimately induces apoptosis in cancer cells.[1][3]
The high cytotoxicity of maytansinoids, often 100 to 1000 times more potent than other anticancer agents, initially led to their clinical investigation.[1] However, severe side effects and a narrow therapeutic window hampered their systemic use.[1] This challenge paved the way for the development of antibody-drug conjugates (ADCs), where maytansinoids are linked to monoclonal antibodies that specifically target cancer cells, thereby minimizing systemic toxicity. This compound serves as a precursor for the semi-synthesis of key maytansinoid derivatives used in ADCs, namely DM1 (mertansine) and DM4 (soravtansine).[2]
Comparative Cytotoxicity
The in vitro cytotoxicity of this compound and its analogs is a critical determinant of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting biological processes.
| Compound | Cell Line | IC50 (pM) | Reference |
| This compound | MCF-7 (Breast Cancer) | 20 ± 3 | [1] |
| HeLa (Cervical Cancer) | 50 ± 0.5 | [1] | |
| EMT-6/AR1 (Murine Mammary Carcinoma) | 140 ± 17 | [1] | |
| MDA-MB-231 (Breast Cancer) | 150 ± 1.1 | [1] | |
| U937 (Leukemia) | 180 | [4] | |
| Maytansine | MCF-7 (Breast Cancer) | 710 | [1] |
The available data indicates that this compound is significantly more potent than its parent compound, maytansine, in the MCF-7 breast cancer cell line.[1]
Mechanism of Action and Signaling Pathways
This compound and its analogs share a common mechanism of action, which involves the disruption of microtubule dynamics. They bind to tubulin, the protein subunit of microtubules, at a site that partially overlaps with the vinblastine binding site.[1] This binding inhibits microtubule polymerization, leading to their depolymerization.[1]
The disruption of the microtubule network has profound effects on cellular processes, particularly mitosis. The inability to form a proper mitotic spindle activates the spindle assembly checkpoint, causing the cells to arrest in the G2/M phase of the cell cycle.[1][3] Prolonged mitotic arrest ultimately triggers the intrinsic pathway of apoptosis.[1][3]
Signaling Pathway of Maytansinoid-Induced Apoptosis
The apoptotic signaling cascade initiated by maytansinoids is primarily mediated by the p53 tumor suppressor protein.[1]
Caption: Signaling pathway of maytansinoid-induced apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for key assays used in the evaluation of this compound and its analogs.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound or analogs (in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Drug Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used for the drug).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using a suitable software.
Caption: Workflow of the MTT cytotoxicity assay.
Cell Cycle Analysis
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Cancer cell lines
-
6-well plates
-
Complete culture medium
-
This compound or analogs
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the desired concentrations of the test compounds for a specific duration (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, collect them in a tube, and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS and add 4 mL of cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use appropriate software to analyze the flow cytometry data and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound and its analogs, particularly DM1 and DM4, are exceptionally potent cytotoxic agents with a well-defined mechanism of action involving microtubule disruption and induction of p53-mediated apoptosis. The comparative data, although not exhaustive for all analogs across multiple cell lines, clearly demonstrates the high potency of this class of compounds. This compound itself has shown greater in vitro cytotoxicity than its parent compound, maytansine. The development of DM1 and DM4 as payloads for ADCs has successfully translated the high potency of maytansinoids into targeted cancer therapies with improved therapeutic windows. This guide provides a foundational understanding and practical methodologies for researchers investigating these promising anticancer agents. Further head-to-head comparative studies, especially in in vivo models, would be invaluable to further delineate the subtle but potentially significant differences between these potent molecules.
References
Clinical trial data and outcomes for Ansamitocin P-3-based therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of clinical trial data and outcomes for Ansamitocin P-3-based therapies, primarily focusing on the antibody-drug conjugate (ADC) Trastuzumab emtansine (T-DM1). This compound is a potent microtubule-depolymerizing agent, a derivative of maytansine, which exerts its cytotoxic effects by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[1] This guide will delve into the clinical efficacy and safety of T-DM1 in comparison to other established therapies for HER2-positive metastatic breast cancer, detail the experimental protocols used to characterize its mechanism of action, and visualize the key signaling pathways involved.
Clinical Trial Data and Outcomes: A Comparative Analysis
This compound's clinical significance is predominantly highlighted through its use as the cytotoxic payload in the ADC, Trastuzumab emtansine (T-DM1). Clinical trials have primarily focused on its efficacy in HER2-positive metastatic breast cancer. The following tables summarize the key quantitative data from pivotal Phase III clinical trials, comparing T-DM1 with other therapeutic alternatives.
Table 1: Efficacy of Trastuzumab emtansine (T-DM1) vs. Lapatinib plus Capecitabine in the EMILIA Trial
The EMILIA study was a Phase III, randomized, open-label trial for patients with HER2-positive, unresectable, locally advanced or metastatic breast cancer who had previously received trastuzumab and a taxane.[2][3][4][5][6]
| Outcome Measure | Trastuzumab emtansine (T-DM1) | Lapatinib plus Capecitabine | Hazard Ratio (95% CI) | p-value |
| Median Overall Survival (OS) | 30.9 months[3][5][6] | 25.1 months[3][5][6] | 0.68 (0.55 - 0.85)[3][6] | < 0.001[3] |
| Median Progression-Free Survival (PFS) | 9.6 months[5][6][7] | 6.4 months[5][6][7] | 0.65 (0.55 - 0.77)[6][7] | < 0.001[5][7] |
| Objective Response Rate (ORR) | 43.6% | 30.8% | - | < 0.001 |
Table 2: Efficacy of Trastuzumab emtansine (T-DM1) in the MARIANNE Trial
The MARIANNE trial was a Phase III study that evaluated T-DM1, with or without pertuzumab, against trastuzumab plus a taxane as a first-line treatment for HER2-positive advanced breast cancer.[8][9][10][11][12]
| Outcome Measure | Trastuzumab plus Taxane | Trastuzumab emtansine (T-DM1) | T-DM1 plus Pertuzumab |
| Median Progression-Free Survival (PFS) | 13.7 months[9] | 14.1 months[9] | 15.2 months[9] |
| Median Overall Survival (OS) | 50.9 months[8] | 53.7 months[8] | 51.8 months[8] |
| Objective Response Rate (ORR) | 67.9%[9] | 59.7%[9] | 64.2%[9] |
The MARIANNE trial demonstrated non-inferiority but not superiority of T-DM1-containing regimens over trastuzumab plus a taxane in the first-line setting.[9][10]
Table 3: Safety Profile of Trastuzumab emtansine (T-DM1) in the EMILIA Trial
| Adverse Event (Grade ≥3) | Trastuzumab emtansine (T-DM1) | Lapatinib plus Capecitabine |
| Thrombocytopenia | 12.9% | 0.2% |
| Increased Aspartate Aminotransferase (AST) | 4.3% | 0.8% |
| Increased Alanine Aminotransferase (ALT) | 2.9% | 1.4% |
| Diarrhea | 1.6% | 20.7% |
| Hand-Foot Syndrome | 0% | 16.4% |
Experimental Protocols
This section details the methodologies for key experiments cited in the characterization of this compound's mechanism of action.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[13][14][15]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or a vehicle control and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13][16]
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[13][16]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[14]
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.[17][18][19]
Protocol:
-
Cell Treatment: Treat cells with this compound or a vehicle control to induce apoptosis.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V conjugated to a fluorochrome (e.g., FITC) and a viability dye such as Propidium Iodide (PI) to the cell suspension.[17]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive and PI-negative cells are considered to be in early apoptosis.
Microtubule Depolymerization Assay
This assay assesses the effect of compounds on the polymerization or depolymerization of tubulin in vitro.
Protocol:
-
Tubulin Polymerization: Polymerize purified tubulin into microtubules in a polymerization buffer containing GTP at 37°C. The polymerization can be monitored by measuring the increase in light scattering or fluorescence.
-
Compound Addition: Add this compound or a control substance to the pre-formed microtubules.
-
Depolymerization Monitoring: Monitor the depolymerization of microtubules by measuring the decrease in light scattering or fluorescence over time.[20]
-
Quantification: The rate and extent of the decrease in the signal are indicative of the microtubule-depolymerizing activity of the compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway of this compound and a typical experimental workflow for its evaluation.
Caption: this compound signaling pathway leading to apoptosis.
Caption: Experimental workflow for evaluating this compound-based therapies.
References
- 1. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EMILIA Study: T-DM1 Significantly Improves Overall Survival in HER2-positive Metastatic Breast Cancer - The ASCO Post [ascopost.com]
- 3. onclive.com [onclive.com]
- 4. fiercepharma.com [fiercepharma.com]
- 5. EMILIA Confirms T-DM1 Overall Survival Advantage | MDedge [mdedge.com]
- 6. Ado-trastuzumab emtansine (T-DM1) in human epidermal growth factor receptor 2 (HER2)-positive metastatic breast cancer: latest evidence and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Trastuzumab emtansine with or without pertuzumab versus trastuzumab with taxane for human epidermal growth factor receptor 2-positive advanced breast cancer: Final results from MARIANNE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trastuzumab Emtansine With or Without Pertuzumab Versus Trastuzumab Plus Taxane for Human Epidermal Growth Factor Receptor 2-Positive, Advanced Breast Cancer: Primary Results From the Phase III MARIANNE Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. cancernetwork.com [cancernetwork.com]
- 12. ascopubs.org [ascopubs.org]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. broadpharm.com [broadpharm.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 19. kumc.edu [kumc.edu]
- 20. search.cosmobio.co.jp [search.cosmobio.co.jp]
Safety Operating Guide
Proper Disposal of Ansamitocin P-3: A Step-by-Step Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals handling Ansamitocin P-3, a potent maytansinoid antitumor antibiotic, must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. Due to its cytotoxic nature, improper disposal of this compound and its contaminated materials can pose significant health risks. This guide provides essential, step-by-step instructions for the safe inactivation and disposal of this compound in a laboratory setting.
This compound is classified as a hazardous substance, being harmful if swallowed or inhaled, and causing skin and eye irritation.[1][2] Therefore, all handling and disposal procedures must be conducted by personnel trained in handling potent pharmaceutical ingredients and in accordance with all prevailing country, federal, state, and local regulations.[3][4][5]
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent any direct contact with the cytotoxic compound.
| PPE Component | Specification |
| Respiratory Protection | NIOSH/MSHA-approved respirator |
| Hand Protection | Chemical-resistant rubber gloves |
| Eye Protection | Chemical safety goggles |
| Body Protection | Impervious clothing/laboratory coat |
Chemical Inactivation and Disposal Protocol
While specific chemical degradation data for this compound is limited, the general approach for maytansinoids and other cytotoxic drugs involves chemical inactivation through oxidation prior to disposal. Sodium hypochlorite (bleach) is a common and effective oxidizing agent for the degradation of many antineoplastic drugs.
Materials Required:
-
This compound waste (solid or in solution)
-
Sodium hypochlorite solution (household bleach, typically 5.25-8.25%)
-
Water (deionized or distilled)
-
Appropriate waste disposal containers (e.g., labeled hazardous waste container)
-
pH indicator strips or a pH meter
Step-by-Step Inactivation Procedure:
-
Prepare the Inactivation Solution:
-
Prepare a fresh 10% (v/v) solution of household bleach in water. For example, mix 1 part bleach with 9 parts water. This will result in a final sodium hypochlorite concentration of approximately 0.5-0.8%.
-
It is recommended to prepare this solution fresh daily for optimal reactivity.
-
-
Treat Liquid Waste:
-
For solutions containing this compound, slowly add the 10% bleach solution to the waste in a 1:1 volume ratio (e.g., 100 mL of waste to 100 mL of 10% bleach solution).
-
Perform this addition in a well-ventilated area or a chemical fume hood to avoid inhalation of any volatile byproducts.
-
Allow the mixture to react for at least 2 hours to ensure complete degradation. The container should be loosely capped to allow for any potential gas release.
-
-
Treat Solid Waste:
-
For solid waste such as contaminated vials, pipette tips, and gloves, fully submerge the items in the 10% bleach solution.
-
Ensure all surfaces of the contaminated materials are in contact with the inactivation solution.
-
Allow for a contact time of at least 2 hours.
-
-
Neutralization and Final Disposal:
-
After the inactivation period, check the pH of the treated liquid waste. If necessary, neutralize the solution to a pH between 6.0 and 8.0 using an appropriate neutralizing agent (e.g., sodium thiosulfate for excess chlorine, or a mild acid/base for pH adjustment).
-
Dispose of the treated liquid and solid waste in a designated and clearly labeled hazardous waste container.
-
Follow your institution's and local regulations for the final disposal of the hazardous waste. Never dispose of untreated or treated this compound waste down the drain.
-
Spill Management
In the event of a spill, the area should be immediately secured. Personnel should wear full PPE, including respiratory protection.
-
Contain the Spill: Cover the spill with absorbent material. For powder spills, use a plastic sheet or tarp to minimize spreading.
-
Decontaminate the Area: Carefully clean the spill area with a detergent solution followed by the 10% bleach solution. Allow for a sufficient contact time before wiping clean.
-
Dispose of Cleanup Materials: All materials used for cleanup, including absorbent pads and wipes, must be treated as hazardous waste and disposed of according to the chemical inactivation protocol outlined above.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can effectively mitigate the risks associated with this compound and ensure a safe working environment. Always consult your institution's specific safety guidelines and waste disposal protocols.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Your Guide To Producing ADCs That Meet cGMP Expectations [bioprocessonline.com]
- 3. A novel pathway for maytansinoid release from thioether linked antibody-drug conjugates (ADCs) under oxidative conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. trinityconsultants.com [trinityconsultants.com]
- 5. adcreview.com [adcreview.com]
Safe Handling of Ansamitocin P-3: A Guide for Laboratory Professionals
Ansamitocin P-3 is a potent anti-tumor maytansinoid antibiotic that functions as a microtubule inhibitor.[1][2] As a highly cytotoxic compound, it presents significant occupational health risks if not handled properly.[3] Exposure can occur through inhalation, skin contact, absorption, or ingestion.[3] This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound. Adherence to these protocols is critical to minimize exposure and maintain a safe laboratory environment.
Hazard Identification and Summary
This compound is classified as a toxic and potent pharmaceutical ingredient.[4] Appropriate handling should only be performed by personnel trained in the procedures for managing potent active pharmaceutical ingredients.[4]
| Hazard Classification | Description | References |
| Acute Toxicity | Harmful if swallowed or inhaled. | [5][6][7] |
| Irritation | Causes skin irritation and serious eye irritation. May cause respiratory irritation. | [4][5][7] |
| Cytotoxicity | Potent cytotoxic agent that inhibits microtubule assembly. | [1][2] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects. | [6] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to create a sufficient barrier between the handler and the cytotoxic compound.[8] Use only PPE that is certified and, where applicable, tested for resistance to chemotherapy agents.[8][9]
| PPE Component | Specification | Purpose | References |
| Gloves | Double pair of chemotherapy-rated nitrile gloves (or similar synthetic material).[3] Tested according to ASTM D6978-05 standard.[8][9] | Primary barrier to prevent skin contact and absorption. Double gloving provides additional protection in case of a tear or during doffing. | [9][10] |
| Gown | Disposable, fluid-resistant, solid-front, long-sleeved gown. | Protects skin and personal clothing from contamination by splashes or spills. | [11][10] |
| Eye & Face Protection | Safety goggles and a full-face shield. | Prevents eye contact from splashes of liquid or aerosolized powder. | [11][10] |
| Respiratory Protection | NIOSH/MSHA-approved respirator. A surgical N-95 respirator is recommended when handling powder outside of a containment device or during spill cleanup. | Protects against inhalation of aerosolized particles of the compound. | [8] |
| Additional Wear | Disposable cap and shoe covers. | Minimizes the spread of contamination outside of the designated handling area. | [10] |
Operational Plans and Step-by-Step Protocols
A. Engineering Controls and Preparation
-
Designated Area: All handling of this compound must be conducted in a designated area with restricted access.
-
Ventilation Control: All procedures involving open manipulation of this compound (e.g., weighing, reconstitution) must be performed inside a certified Class II Biological Safety Cabinet (BSC) or a glove box isolator to protect both the worker and the material.[8]
-
Preparation: Before starting, cover the work surface of the BSC with a disposable, plastic-backed absorbent pad. Assemble all necessary materials (vials, solvents, pipettes, waste containers) inside the cabinet to minimize traffic in and out of the containment area.
B. Safe Handling and Reconstitution Protocol
-
Don PPE: Put on all required PPE in the correct order (shoe covers, cap, gown, mask, eye protection, inner gloves, outer gloves).
-
Weighing (Solid Compound):
-
Perform weighing within the BSC.
-
Use a dedicated, calibrated analytical balance.
-
Handle vials and spatulas carefully to avoid generating dust.
-
Close the container tightly immediately after weighing.
-
-
Reconstitution (Creating a Stock Solution):
-
This compound is soluble in organic solvents like DMSO and DMF.[12]
-
Slowly add the solvent to the vial containing the powdered compound, pointing the needle towards the side of the vial to avoid splashing.
-
Allow the vial to sit for a moment to allow any aerosols to settle before agitation.
-
Cap the vial and mix gently by inversion or slow vortexing to fully dissolve the compound. Avoid vigorous shaking.
-
-
Aliquoting and Use:
-
Use appropriate precision tools (e.g., positive displacement pipettes) for transferring solutions.
-
Work carefully to prevent splashes and aerosol generation.
-
Keep all containers sealed when not in immediate use.
-
C. Spill Management Protocol
In the event of a spill, prompt and correct action is critical. A dedicated spill kit for cytotoxic drugs should be readily available.
-
Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.[11]
-
Don Full PPE: If not already worn, don the full recommended PPE, including a respirator.[3][11]
-
Contain the Spill:
-
For liquids: Cover the spill with absorbent pads from the spill kit.[11]
-
For solids: Gently cover the powder with damp absorbent pads to prevent it from becoming airborne. Do not dry sweep.
-
-
Clean the Area:
-
Working from the outside of the spill inward, carefully collect all contaminated materials using scoops or forceps and place them into a designated cytotoxic waste container.[11]
-
Clean the spill area with a detergent solution (soap and water), followed by a deactivating agent if available and validated by your institution's safety office.[11]
-
Rinse the area thoroughly with water.
-
-
Dispose of Waste: All materials used for cleanup, including contaminated PPE, must be disposed of as cytotoxic waste.[3][11]
-
Report: Report the incident to the laboratory supervisor and institutional safety office as per policy.[11]
D. Decontamination and Waste Disposal Plan
-
Surface Decontamination: At the end of each work session, decontaminate the work surface of the BSC and any equipment used with an appropriate cleaning solution.
-
Waste Segregation: All materials that have come into contact with this compound are considered cytotoxic waste. This includes:
-
Solid Waste: Gloves, gowns, absorbent pads, empty vials, contaminated labware.
-
Liquid Waste: Unused solutions or contaminated solvents.
-
Sharps: Needles, syringes, and contaminated glass pipettes.
-
-
Disposal Procedure:
-
Place all solid waste and decontaminated sharps containers into a dedicated, clearly labeled, leak-proof, and puncture-resistant cytotoxic waste container.[6]
-
Collect liquid waste in a sealed, compatible, and clearly labeled hazardous waste container.
-
Do not dispose of any this compound waste via standard trash or sewer systems.[5]
-
Arrange for disposal through the institution's certified hazardous waste management program.[6]
-
Emergency and First Aid Procedures
Immediate medical attention is required for any exposure.
| Exposure Route | First Aid Action | References |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing stops, give artificial respiration. Seek immediate medical attention. | [4][5] |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention. | [4][5] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart to ensure thorough rinsing. Seek immediate medical attention. | [4][5] |
| Ingestion | Wash out the mouth with copious amounts of water. Do not induce vomiting. Seek immediate medical attention. | [4] |
Safe Handling Workflow for this compound
Caption: Workflow for safe handling of this compound from preparation to disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C32H43ClN2O9 | CID 5282049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 4. selleckchem.com [selleckchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound|66584-72-3|MSDS [dcchemicals.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. gerpac.eu [gerpac.eu]
- 9. Handling cytotoxic material [cleanroomtechnology.com]
- 10. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ipservices.care [ipservices.care]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
